10-Pentadecenoic acid, methyl ester, (E)-
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl pentadec-10-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18-2/h6-7H,3-5,8-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDIPLFNJDRCFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403380 | |
| Record name | 10-Pentadecenoic acid, methyl ester, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90176-51-5 | |
| Record name | 10-Pentadecenoic acid, methyl ester, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
molecular weight and formula of methyl (E)-10-pentadecenoate
Topic: Molecular Weight and Formula of Methyl (E)-10-Pentadecenoate Content Type: Technical Monograph / Application Note Audience: Researchers, Analytical Chemists, and Lipidomics Specialists
Stereochemical Standards in Odd-Chain Fatty Acid Analysis
Executive Summary
Methyl (E)-10-pentadecenoate (CAS: 90176-51-5) is the methyl ester derivative of trans-10-pentadecenoic acid.[1][2] As an odd-chain fatty acid methyl ester (FAME), it occupies a critical niche in lipidomics as an internal standard and a biomarker for specific microbial and metabolic processes. Unlike the ubiquitous even-chain fatty acids (C16, C18), C15 derivatives are rarely synthesized de novo by mammals, making them exceptional tracers for dietary intake (ruminant fats) and rumen microbial activity.
This guide provides a definitive physicochemical profile, synthesis protocols, and analytical frameworks for the identification of this specific stereoisomer.
Physicochemical Characterization
The following data constitutes the definitive chemical identity of Methyl (E)-10-pentadecenoate.
Table 1: Core Chemical Specifications
| Parameter | Specification |
| Chemical Name | Methyl (E)-10-pentadecenoate |
| Common Synonyms | Methyl trans-10-pentadecenoate; 10-Pentadecenoic acid, methyl ester, (E)- |
| CAS Registry Number | 90176-51-5 |
| Molecular Formula | |
| Molecular Weight | 254.41 g/mol |
| Monoisotopic Mass | 254.2246 Da |
| SMILES (Isomeric) | CCCC\C=C\CCCCCCCCC(=O)OC |
| Physical State | Liquid (at room temperature) |
| Solubility | Soluble in hexane, chloroform, ethyl ether; insoluble in water.[3][4][5][6][7] |
Structural Logic
The molecule consists of a 15-carbon fatty acid backbone (pentadecenoic acid) esterified with a methyl group (
-
Unsaturation: A single double bond located at the 10th carbon (
). -
Stereochemistry: The (E) or trans configuration indicates the acyl chains are on opposite sides of the double bond, resulting in a more linear structure compared to the (Z) or cis isomer. This linearity increases the melting point and alters elution time in gas chromatography.
Synthesis & Derivatization Protocol
In research settings, Methyl (E)-10-pentadecenoate is typically prepared via the acid-catalyzed esterification of free fatty acids. The following protocol is the industry standard for generating high-purity FAMEs for GC-MS analysis.
Protocol: Acid-Catalyzed Methanolysis ( -MeOH Method)
Warning: Work in a fume hood. Boron trifluoride (
Reagents:
-
(E)-10-Pentadecenoic acid (Precursor)
-
Boron trifluoride-methanol solution (14% w/v)
-
Hexane (HPLC Grade)
-
Sodium Chloride (saturated solution)
Step-by-Step Workflow:
-
Solubilization: Dissolve 10 mg of (E)-10-pentadecenoic acid in 0.5 mL of hexane in a screw-cap glass reaction vial.
-
Derivatization: Add 1.0 mL of
-methanol reagent. Cap tightly under nitrogen atmosphere to prevent oxidation. -
Incubation: Heat the vial at 60°C for 10 minutes . (Note: Trans isomers are thermodynamically more stable than cis isomers, but excessive heat can still cause isomerization or migration of the double bond).
-
Quenching: Cool to room temperature. Add 1.0 mL of saturated NaCl and 1.0 mL of hexane.
-
Extraction: Vortex vigorously for 30 seconds. Allow phases to separate. The top layer (hexane) contains the Methyl (E)-10-pentadecenoate.
-
Purification: Transfer the hexane layer to a new vial containing anhydrous sodium sulfate (
) to remove residual water.
Visualization: Synthesis Pathway
The following diagram illustrates the chemical transformation and experimental flow.
Figure 1: Acid-catalyzed methylation workflow for converting free fatty acids to FAMEs.
Analytical Profiling (GC-MS)[8]
Distinguishing Methyl (E)-10-pentadecenoate from its cis isomer (CAS: 90176-52-6) and other positional isomers requires precise chromatographic conditions.
Chromatographic Separation Principles
-
Column Selection: A high-polarity column (e.g., biscyanopropyl polysiloxane phases like SP-2560 or CP-Sil 88) is mandatory for separating geometric isomers.
-
Elution Order: On highly polar columns, trans (E) isomers typically elute before their corresponding cis (Z) isomers.
-
Order: Methyl (E)-10-pentadecenoate
Methyl (Z)-10-pentadecenoate.
-
Mass Spectrometry (EI Source, 70eV)
The fragmentation pattern is characteristic of monounsaturated FAMEs.
-
Molecular Ion (
): Weak but visible at m/z 254 . -
McLafferty Rearrangement (Base Peak): m/z 74 .
-
Hydrocarbon Series: Clusters of peaks separated by 14 Da (
), typical of the aliphatic chain. -
Diagnostic Ions:
-
m/z 87: Characteristic of the ester series (
). - : Loss of methanol (m/z 222).
- : Loss of methoxy group (m/z 223).
-
Visualization: Analytical Decision Tree
Figure 2: Analytical logic for separating and identifying C15:1 isomers.
Biological & Industrial Context[7][8][12][13]
Why This Molecule Matters
-
Internal Standard Usage: Because C15 fatty acids are not major products of mammalian lipogenesis (which favors even chains like C16:0 and C18:1), Methyl (E)-10-pentadecenoate serves as an excellent Internal Standard (IS) for normalizing lipidomics data in human/mouse plasma studies.
-
Ruminant Biomarker: Trans fatty acids and odd-chain fatty acids are produced by rumen bacteria (e.g., Butyrivibrio fibrisolvens) via biohydrogenation. The presence of specific C15:1 isomers in human plasma correlates with the intake of full-fat dairy products.
-
Microbial Fingerprinting: Certain bacteria synthesize odd-chain monounsaturated fatty acids to modulate membrane fluidity. The ratio of cis to trans isomers can indicate environmental stress responses in microbial cultures.
References
-
PubChem. (2025).[2] 10-Pentadecenoic acid, methyl ester, (E)- (Compound Summary). National Library of Medicine. [Link]
-
NIST Chemistry WebBook. (2024). Methyl cis-10-pentadecenoate (Isomer Comparison).[4][8][11] National Institute of Standards and Technology.[9] [Link]
-
Christie, W. W. (2023). Mass Spectrometry of Fatty Acid Derivatives.[12][13][14] The AOCS Lipid Library. [Link]
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- 3. larodan.com [larodan.com]
- 4. larodan.com [larodan.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Methyl cis-10-pentadecenoate | C16H30O2 | CID 13833982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 90176-52-6: cis-10-pentadecenoic acid methyl ester [cymitquimica.com]
- 8. chembk.com [chembk.com]
- 9. methyl cis 10-pentadecenoate [webbook.nist.gov]
- 10. . cis-10-pentadecenoic acid methyl ester | Sigma-Aldrich [sigmaaldrich.com]
- 11. 90176-52-6 CAS MSDS (CIS-10-PENTADECENOIC ACID METHYL ESTER (C15:1)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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- 14. rsc.org [rsc.org]
The Role of C15:1 trans Isomers in Microbial Lipid Metabolism: A Mechanism for Survival and a Target for Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The microbial cell membrane is a highly dynamic and exquisitely regulated structure, central to cellular integrity and survival. The composition of its constituent phospholipids, particularly the acyl chains of fatty acids, dictates the membrane's biophysical properties. While the roles of even-chain saturated and cis-unsaturated fatty acids are well-documented, odd-chain and trans-unsaturated fatty acids represent a more specialized class of lipids critical for adaptation to environmental stress. This guide delves into the biochemistry and physiological significance of a specific, often overlooked, lipid molecule: the C15:1 trans isomer (trans-pentadecenoic acid). We will explore its biosynthesis, beginning with the incorporation of a propionyl-CoA primer, and detail the enzymatic cis-to-trans isomerization that serves as a rapid, potent mechanism for microbial adaptation to membrane-fluidizing agents and other environmental insults. This process, primarily mediated by the cis-trans isomerase (Cti) enzyme in Gram-negative bacteria, provides a crucial survival advantage. Understanding this pathway not only illuminates a key aspect of microbial resilience but also unveils the Cti enzyme as a promising target for the development of novel antimicrobial strategies.
Introduction: The Fluidity and Fortitude of the Microbial Membrane
The bacterial cell membrane is not a static wall but a fluid mosaic, a phospholipid bilayer that must maintain a delicate balance of rigidity and flexibility—a state known as optimal fluidity. This homeoviscous adaptation is essential for a multitude of cellular processes, from nutrient transport to signal transduction.[1] Bacteria modulate membrane fluidity primarily by altering the composition of the fatty acid tails of their membrane phospholipids.[2]
Two key structural features of fatty acids are pivotal in this regulation:
-
Chain Length: Shorter chains decrease packing efficiency, increasing fluidity.
-
Saturation: The presence of double bonds introduces kinks in the acyl chain. Cis double bonds, with their pronounced ~30° bend, dramatically disrupt the orderly packing of fatty acid chains, thereby increasing membrane fluidity.[3][4]
In response to environmental stressors that can disrupt membrane integrity, such as temperature fluctuations or the presence of organic solvents, bacteria have evolved sophisticated mechanisms to adjust their lipid profile.[1][2] One of the most rapid and elegant of these adaptations is the enzymatic isomerization of cis-unsaturated fatty acids to their trans counterparts.[5]
Trans isomers, while still unsaturated, have a more linear, rod-like structure, similar to saturated fatty acids. Their incorporation into the membrane allows for tighter packing of phospholipids, which effectively decreases membrane fluidity (increases rigidity) and counteracts the disruptive effects of the stressor.[6][7] This guide focuses specifically on the C15:1 trans isomer, an odd-chain fatty acid whose role is intrinsically linked to the broader stress response systems in bacteria.
Biosynthesis of C15:1 Fatty Acids: From Primer to Isomer
The formation of C15:1 trans isomers is a multi-step process that begins with the synthesis of its saturated odd-chain precursor, pentadecanoic acid (C15:0).
The Origin of the Odd Chain: Priming with Propionyl-CoA
Bacterial fatty acid synthesis is predominantly carried out by the Type II Fatty Acid Synthase (FAS-II) system, a series of discrete, monofunctional enzymes.[8] The key determinant for producing an odd-chain fatty acid is the initial primer molecule used to start the elongation cycle.
-
Even-Chain Synthesis: Starts with an acetyl-CoA (C2) primer.
-
Odd-Chain Synthesis: Starts with a propionyl-CoA (C3) primer.
The acetyl-CoA carboxylase (ACC) enzyme first produces malonyl-CoA, which is converted to malonyl-ACP and serves as the two-carbon donor for all subsequent elongation steps.[8][9] The process for C15:0 synthesis proceeds through iterative cycles of condensation, reduction, dehydration, and a final reduction, adding two carbons with each cycle until the 15-carbon chain is formed.
Conversion to C15:1 trans
The saturated C15:0 chain must first be desaturated to form a cis double bond, typically by an oxygen-dependent desaturase enzyme, yielding C15:1 cis. This cis isomer, once incorporated into membrane phospholipids, becomes the substrate for the key adaptive enzyme: the cis-trans isomerase (Cti).[7]
The Cti enzyme, found in the periplasm of Gram-negative bacteria like Pseudomonas and Vibrio, catalyzes the direct isomerization of the cis double bond to a trans configuration without shifting its position along the acyl chain.[5][10] This reaction is a powerful adaptive tool because it is:
-
Rapid: It modifies existing lipids directly in the membrane without the need for de novo synthesis.[7][11]
-
Stress-Induced: The enzyme's activity is triggered by the presence of membrane-disrupting agents or other physical stresses.[12]
Mechanistically, the Cti enzyme is a cytochrome c-type hemoprotein.[11] The heme cofactor is essential for catalysis, which involves a proposed rotation around the C-C single bond of a transient intermediate, ultimately re-forming the double bond in the more thermodynamically stable trans configuration.[6][10]
Caption: Biosynthesis pathway of C15:1 trans isomers in bacteria.
Physiological Role: Guardian of Membrane Integrity
The primary function of C15:1 trans isomer formation is to provide structural reinforcement to the cell membrane under duress. By converting a "kinked" cis fatty acid to a "linear" trans fatty acid, the bacterium can rapidly and efficiently decrease membrane fluidity.[6][7] This adaptation is critical for surviving exposure to:
-
Organic Solvents (e.g., toluene, phenol): These compounds intercalate into the lipid bilayer, increasing its fluidity to a lethal degree. The formation of trans isomers counteracts this effect.[5]
-
Temperature Shocks: A sudden increase in temperature increases membrane fluidity. Cti activity helps to restore the optimal balance.[12]
-
Other Stresses: The system has also been implicated in tolerance to high pressure, heavy metals, and certain antibiotics.[12][13]
The table below summarizes the contrasting biophysical properties of C15:1 cis and trans isomers and their physiological implications.
| Feature | C15:1 cis Isomer | C15:1 trans Isomer |
| Molecular Shape | Kinked (~30° bend) | Relatively linear |
| Packing Efficiency | Low (disordered) | High (ordered) |
| Effect on Membrane | Increases fluidity | Decreases fluidity (increases rigidity) |
| Physiological State | Favored under normal or cold conditions | Favored under chemical or heat stress |
| Primary Role | Maintain membrane function and permeability | Protect membrane from hyperfluidization |
Technical Guide: Analysis of C15:1 trans Isomers
Accurate identification and quantification of fatty acid isomers are crucial for studying microbial lipid metabolism. The gold-standard technique is Gas Chromatography (GC) analysis of Fatty Acid Methyl Esters (FAMEs).[14][15]
Experimental Protocol: GC-FAME Analysis
This protocol outlines the key steps for analyzing the fatty acid profile of a bacterial culture, such as Pseudomonas putida, before and after exposure to a stressor.
Step 1: Cell Culture and Stress Induction
-
Grow the bacterial strain (e.g., Pseudomonas putida) in a suitable liquid medium (e.g., Tryptic Soy Broth) to the mid-exponential phase.[15]
-
Divide the culture into two flasks: a control and a stress-induced sample.
-
To the stress-induced flask, add a sub-lethal concentration of a membrane-fluidizing agent (e.g., 0.04% vol/vol 1-octanol).[10]
-
Incubate both flasks for a defined period (e.g., 2 hours) under the same growth conditions.[10]
-
Harvest cells from both cultures by centrifugation and wash with a saline buffer.
Step 2: Saponification and Methylation
-
To the cell pellet, add a strong base in methanol (e.g., methanolic NaOH). This process, called saponification, hydrolyzes the lipids to release free fatty acids as sodium salts.
-
Heat the mixture (e.g., at 100°C for 30 minutes) to ensure complete hydrolysis.
-
Add a methanol/acid solution (e.g., methanolic HCl or BF₃-methanol) and heat again. This acid-catalyzed methylation converts the free fatty acids into their volatile methyl ester derivatives (FAMEs).[15]
Step 3: Extraction
-
Cool the samples and add an organic solvent (e.g., a hexane:methyl tert-butyl ether mixture) to extract the nonpolar FAMEs.
-
Add a salt solution to create a phase separation.
-
Vortex the mixture and centrifuge to separate the phases.
-
Carefully transfer the upper organic layer containing the FAMEs to a clean vial for GC analysis.
Step 4: Gas Chromatography (GC) Analysis
-
Inject the extracted FAMEs into a GC system equipped with a Flame Ionization Detector (FID) and a long, polar capillary column (e.g., a fused silica column).[14][15]
-
The different FAMEs will separate based on their boiling points and polarity. Trans isomers typically have slightly shorter retention times than their corresponding cis isomers on polar columns.
-
Identify peaks by comparing their retention times to those of a known FAME standard mixture.
-
Quantify the relative abundance of each fatty acid by integrating the area under its corresponding peak.
Caption: Workflow for GC-FAME analysis of microbial fatty acids.
Representative Data
The following table shows hypothetical but representative changes in the fatty acid composition of a Pseudomonas species after exposure to a solvent stressor. The data illustrates the typical increase in the ratio of trans to cis isomers for unsaturated fatty acids.
| Fatty Acid | Control (% of Total) | Stress-Induced (% of Total) | Change |
| C15:0 | 4.5 | 4.2 | ↓ |
| C16:0 | 30.0 | 29.5 | ↓ |
| C16:1 cis | 25.0 | 15.0 | ↓↓↓ |
| C16:1 trans | 1.0 | 11.0 | ↑↑↑ |
| C17:0 | 2.5 | 2.3 | ↓ |
| C18:1 cis | 35.0 | 25.0 | ↓↓↓ |
| C18:1 trans | 2.0 | 13.0 | ↑↑↑ |
| Total trans / Total cis Ratio | 0.05 | 0.60 | 12x Increase |
Note: While C16:1 and C18:1 are often the most abundant unsaturated fatty acids, the same principle of isomerization applies to C15:1 and other UFAs present in the membrane.
Implications for Drug Development
The reliance of pathogenic bacteria on the Cti system for stress survival presents a compelling opportunity for therapeutic intervention.
-
The Cti Enzyme as a Drug Target: Inhibiting the Cti enzyme would prevent bacteria from adapting their membrane fluidity in response to stressors. This could render them significantly more vulnerable to the host immune system or to the membrane-disrupting effects of other compounds. A Cti inhibitor could act as a potent "anti-resistance" or "anti-virulence" agent.
-
Synergistic Antibiotic Therapies: A Cti inhibitor could be used in combination with conventional antibiotics. By compromising the integrity of the bacterial membrane, the inhibitor could enhance the penetration and efficacy of other drugs, potentially re-sensitizing resistant strains.
-
Targeting an Unexploited Pathway: The Cti-mediated isomerization pathway is distinct from the canonical fatty acid biosynthesis pathways targeted by some existing antibiotics. Developing drugs against Cti would represent a novel mechanism of action, reducing the likelihood of cross-resistance with current therapies.
Conclusion
The formation of C15:1 trans isomers, and trans fatty acids in general, is a sophisticated and highly efficient metabolic adaptation that allows bacteria to withstand severe environmental stress. This process, driven by the periplasmic cis-trans isomerase, underscores the dynamic nature of the microbial membrane and its central role in survival. For researchers in microbiology and drug development, this pathway is more than a curiosity; it is a vulnerability. By understanding the intricate biochemistry and physiological function of C15:1 trans isomers, we can begin to design intelligent therapeutic strategies that turn a bacterium's own survival mechanism against it, paving the way for a new class of antimicrobial agents.
References
- Anonymous. (2024). The intricate link between membrane lipid structure and composition and membrane structural properties in bacterial membranes. RSC Publishing.
- BenchChem. (2025). A Comparative Analysis of Fatty Acid Profiles in Diverse Bacterial Strains. BenchChem.
- DiCenzo, G. C., et al. (2021). Effect of Culture Conditions on Fatty Acid Profiles of Bacteria and Lipopolysaccharides of the Genus Pseudomonas—GC-MS Analysis on Ionic Liquid-Based Column. MDPI.
- Kaur, A., et al. (2005). Phospholipid fatty acid profiles and carbon utilization patterns for analysis of microbial community structure under field and greenhouse conditions. FEMS Microbiology Ecology, Oxford Academic.
- Li, W., et al. (2010). Differentiation of bacteria using fatty acid profiles from gas chromatography-tandem mass spectrometry. PubMed.
- Keweloh, H., & Heipieper, H. J. (1996).
- MIDI, Inc. (n.d.). Bacterial Identification by Gas Chromatographic Analysis of Fatty Acid Methyl Esters (GC-FAME). MIDI, Inc..
- Cronan, J. E., & Rock, C. O. (2016).
- Study.com. (n.d.). How do unsaturated fatty acids affect the fluidity of biological membranes?. Study.com.
- Heipieper, H. J., et al. (2003). Mechanism of cis-trans Isomerization of Unsaturated Fatty Acids in Pseudomonas putida. Journal of Bacteriology.
- Vvedenskaya, O. (n.d.). Dietary fatty acids influence the cell membrane. Lipotype GmbH.
- Gago, G., et al. (2011). Fatty acid biosynthesis in actinomycetes. FEMS Microbiology Reviews, Oxford Academic.
- Mauger, M., et al. (2021). Proposed mechanisms of cis-trans isomerization of unsaturated fatty acids in Pseudomonas putida.
- Zhang, Y. M., & Rock, C. O. (2008). Transcriptional regulation in bacterial membrane lipid synthesis. PMC.
- Tvrzová, L., et al. (2019). Transcriptional regulation of fatty acid cis–trans isomerization in the solvent-tolerant soil bacterium, Pseudomonas putida F1. PMC.
- Wikipedia. (n.d.).
- Heipieper, H. J., et al. (2003). The Cis-Trans Isomerase of Unsaturated Fatty Acids in Pseudomonas and Vibrio: Biochemistry, Molecular Biology and Physiological Function of a Unique Stress Adaptive Mechanism. PubMed.
- Holtwick, R., et al. (1999). cis/trans Isomerase of Unsaturated Fatty Acids of Pseudomonas putida P8: Evidence for a Heme Protein of the Cytochrome c Type. Journal of Bacteriology, NIH.
- Heipieper, H. J., et al. (2003). The cis-trans isomerase of unsaturated fatty acids in Pseudomonas and Vibrio: Biochemistry, molecular biology and physiological function of a unique stress adaptive mechanism.
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Methodological & Application
High-Resolution GC-MS Profiling of trans-10-Pentadecenoic Acid Methyl Ester (t10-C15:1 ME)
Abstract & Scientific Context
The accurate quantification of trans-10-pentadecenoic acid methyl ester (t10-C15:1 ME) presents a unique chromatographic challenge. As an odd-chain fatty acid (OCFA), it is less abundant than even-chain analogs but serves as a critical biomarker in ruminant biohydrogenation studies and a potential internal standard for complex lipidomics.
The primary analytical difficulty lies in the geometric and positional isomerism. Standard non-polar columns (e.g., 5% phenyl) cannot resolve trans-10 from its cis-10 counterpart or from other positional isomers (e.g., C15:1 n-5). This protocol details a high-resolution GC-MS methodology utilizing a 100% biscyanopropyl polysiloxane stationary phase. We prioritize the separation of the trans isomer from the cis matrix and provide mass spectral validation criteria.
Experimental Design Strategy
The Stationary Phase: Polarity is Paramount
For this specific analyte, column selection is not a variable; it is a mandate.
-
Recommendation: 100 m
0.25 mm ID 0.20 µm film thickness.[1][2] -
Chemistry: Biscyanopropyl polysiloxane (e.g., SP-2560, HP-88, CP-Sil 88).
-
Mechanism: The highly polar cyano groups interact strongly with the
-electrons of the double bonds. Trans isomers, being more linear and having a smaller dipole moment than cis isomers, interact less strongly with the stationary phase and typically elute earlier than their cis counterparts on these columns. -
Why 100 meters? Shorter columns (30m or 60m) may co-elute t10-C15:1 with C15:0 or other C15:1 isomers. The 100m length provides the theoretical plates (
) necessary for baseline resolution ( ).
Mass Spectrometry: The Limitation of EI
Standard Electron Ionization (EI) at 70 eV causes double bond migration along the alkyl chain. Consequently, the mass spectrum of t10-C15:1 is virtually indistinguishable from cis-10-C15:1 or other positional isomers.
-
Implication: MS is used for class identification (confirming it is a C15:1 FAME) and quantification , but retention time (RT) relative to a certified standard is the definitive identification parameter.
Detailed Protocol
Sample Preparation (Transesterification)
Assuming starting material is a complex lipid (Triglyceride/Phospholipid). Caution: Avoid acid-catalyzed methylation at high temperatures (>90°C) for extended periods, as this can induce cis-trans isomerization.
-
Solubilization: Dissolve 10 mg lipid sample in 1 mL Toluene.
-
Derivatization: Add 2 mL of 0.5 M Sodium Methoxide (NaOCH
) in anhydrous methanol. -
Incubation: Vortex and incubate at 50°C for 10 minutes.
-
Quenching: Add 100 µL Glacial Acetic Acid to neutralize.
-
Extraction: Add 2 mL HPLC-grade Hexane and 2 mL distilled water. Vortex vigorously.
-
Phase Separation: Centrifuge at 2000 rpm for 3 minutes. Collect the upper organic layer (Hexane containing FAMEs).
-
Drying: Pass hexane layer through a small column of anhydrous Na
SO .
GC-MS Acquisition Parameters
| Parameter | Setting | Rationale |
| Inlet | Split/Splitless (Split 10:1 to 50:1) | Prevent column overload and improve peak shape. |
| Inlet Temp | 250 °C | Ensure rapid volatilization of C15 FAMEs. |
| Carrier Gas | Helium, 1.2 mL/min (Constant Flow) | Optimal linear velocity for 100m columns. |
| Oven Program | Initial: 140°C (Hold 5 min) Ramp 1: 4°C/min to 240°C Final: 240°C (Hold 15 min) | Slow ramp is critical for isomer separation in the C15-C18 region. |
| Transfer Line | 250 °C | Prevent condensation before ion source. |
| Ion Source | EI, 230 °C, 70 eV | Standard ionization energy for library matching. |
| Quadrupole | 150 °C | Standard operation temp. |
| Acquisition | Scan: 40–350 m/zSIM: m/z 74, 55, 254 | Scan for profiling; SIM for high-sensitivity quantification. |
Workflows & Logic
The following diagram illustrates the critical decision points in the analysis of t10-C15:1 ME.
Figure 1: Analytical workflow for t10-C15:1 ME, emphasizing the critical identification logic based on retention time and ion ratios.
Data Analysis & Validation
Identification Criteria
Since mass spectra of FAME isomers are similar, identification relies on Equivalent Chain Length (ECL) and Relative Retention Time (RRT).
-
Elution Order: On a biscyanopropyl column, the elution order is typically:
- (Pentadecanoic acid ME)
- (trans-10)
- (cis-10)[3]
-
Note: The trans isomer generally elutes before the cis isomer.
-
Diagnostic Ions (EI Spectrum):
- 74: Base peak (McLafferty rearrangement, characteristic of methyl esters).
-
254: Molecular Ion (
). Must be visible. -
222: Loss of methanol (
). -
55: Hydrocarbon fragment (
), abundant in monounsaturated FAMEs.
Quantification (SIM Mode)
For trace analysis, use Selected Ion Monitoring (SIM).[4]
-
Target Ion:
74 (Quantification) -
Qualifier Ions:
254, 55 -
Validation: The ratio of
should match the certified reference standard within .
Troubleshooting "Co-elution"
If t10-C15:1 is not fully resolved from C15:0 or c10-C15:1:
-
Action: Lower the initial oven temperature to 100°C and reduce the ramp rate to 2°C/min.
-
Check: Verify column performance using a FAME test mix (e.g., Supelco 37 Component FAME Mix). If the resolution between C18:1 cis and trans isomers degrades (
), the column stationary phase may be degraded.
References
-
Agilent Technologies. (2020).[5] Rapid Analysis of Fatty Acid Methyl Esters (FAMEs) Using a High Resolution 90-m Agilent J&W DB-FastFAME Capillary GC Column. Application Note 5994-1857EN. Link
-
NIST Chemistry WebBook. (2025). Pentadecanoic acid, methyl ester Mass Spectrum. SRD 69.[6][7] Link
-
PubChem. (2025).[3] 10-Pentadecenoic acid, methyl ester, (E)- Compound Summary. National Library of Medicine. Link
-
Restek Corporation. (2020).[1] Rt-2560 Columns Ensure Accurate, Reliable AOAC 996.06 and AOCS Ce 1j-07 FAMEs Analysis. Application Note GC_FF1261. Link
-
Sigma-Aldrich. (2024). Fatty Acid Methyl Ester Analysis by Gas Chromatography. Technical Bulletin. Link
Sources
- 1. Rt-2560 Columns Ensure Accurate, Reliable AOAC 996.06 and AOCS Ce 1j-07 FAMEs Analysis [discover.restek.com]
- 2. researchgate.net [researchgate.net]
- 3. 10-Pentadecenoic acid, methyl ester, (E)- | C16H30O2 | CID 4445628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Pentadecanoic acid, methyl ester [webbook.nist.gov]
- 7. Pentadecanoic acid, methyl ester [webbook.nist.gov]
Application Note: High-Resolution Separation of cis and trans C15:1 FAME Isomers Using SP-2560
Abstract
Pentadecenoic acid (C15:1) is an odd-chain fatty acid often utilized as an internal standard in lipidomics due to its low abundance in human tissue. However, in ruminant-derived samples (dairy, beef tallow) and specific microbial cultures, C15:1 isomers are naturally present. Failure to resolve the geometric trans and cis isomers of C15:1 can lead to quantitation errors and misinterpretation of nutritional profiles. This guide details the protocol for separating C15:1 isomers using the SP-2560 column, a 100-meter highly polar biscyanopropyl phase that serves as the industry standard for detailed FAME (Fatty Acid Methyl Ester) analysis.
Introduction & Scientific Rationale
The Challenge: Geometric Isomerism
Fatty acids exist primarily in the cis configuration in nature. However, biohydrogenation in ruminants or industrial processing can generate trans isomers. For C15:1, the separation is challenging because the boiling point differences between cis and trans isomers are negligible. Separation must rely on polarity and molecular shape recognition.
The Solution: SP-2560 Chemistry
The SP-2560 column utilizes a biscyanopropyl polysiloxane stationary phase.[1][2][3] This phase is highly polar and possesses strong dipole moments due to the cyano (-C≡N) functional groups.
-
Mechanism of Action: The separation is governed by dipole-induced dipole interactions between the cyano groups of the stationary phase and the
-electron cloud of the fatty acid double bond. -
Causality of Elution Order:
-
Cis-isomers: The "kinked" geometry exposes the
-electrons more effectively to the stationary phase, resulting in a stronger interaction and longer retention time. -
Trans-isomers: The linear geometry results in steric shielding of the double bond and a weaker interaction with the cyano groups, causing them to elute before the corresponding cis isomers.
-
Visualization: Separation Mechanism
The following diagram illustrates the differential interaction strength that dictates the elution order (
Figure 1: Mechanism of geometric isomer separation on a cyanopropyl phase. The stronger dipole interaction retains the cis isomer longer.
Materials and Methods
Equipment and Supplies
-
GC System: Agilent 7890B/8890 or equivalent with Split/Splitless inlet.
-
Detector: Flame Ionization Detector (FID) (Preferred for dynamic range) or Mass Spectrometer (MS).
-
Column: SP-2560 , 100 m
0.25 mm ID 0.20 µm film thickness (Supelco/Sigma-Aldrich).[3] -
Standards: C15:1 cis-10 (Pentadecenoic acid methyl ester) and a mixed FAME standard containing trans isomers (e.g., Supelco 37 Component FAME Mix).
Experimental Protocol
This protocol is optimized to maximize resolution (
Step 1: Sample Preparation (Derivatization)
Direct methylation is required to convert fatty acids to FAMEs.
-
Weigh 50 mg of lipid sample into a reaction tube.
-
Add 2 mL of BF3-Methanol (14%) .
-
Heat at 100°C for 45 minutes.
-
Cool and extract with 1 mL Heptane (Hexane is acceptable, but Heptane is less volatile, improving reproducibility).
-
Neutralize with saturated NaCl solution.
-
Transfer the upper organic layer to a GC vial.
Step 2: GC Conditions
-
Carrier Gas: Helium @ 20 cm/sec (approx. 1.2 mL/min constant flow). Note: Hydrogen can be used at 35 cm/sec for faster elution, but Helium provides better resolution for critical pairs.
-
Inlet: 250°C, Split Mode (Split ratio 100:1).[4] High split is crucial to prevent column overload which degrades isomer resolution.
-
Detector (FID): 260°C;
: 30 mL/min; Air: 400 mL/min; Makeup (N2): 25 mL/min.
Step 3: Temperature Program
The 100m column requires a specific ramp to elute C15 isomers free from the solvent front but before the C16/C18 bulk.
| Stage | Rate (°C/min) | Temperature (°C) | Hold Time (min) |
| Initial | - | 140 | 5.0 |
| Ramp 1 | 4.0 | 240 | 15.0 |
| Total Run Time | 45.0 min |
Note: For maximum resolution of complex positional isomers, an isothermal hold at 170°C is recommended, though this extends run time significantly.
Workflow Diagram
Figure 2: Analytical workflow from sample preparation to data analysis.
Results and Discussion
Elution Profile
On the SP-2560 column, the elution order is strictly determined by chain length followed by degree of unsaturation and geometric configuration.
Observed Retention Behavior:
-
C15:0 (Pentadecanoic acid): Elutes first among the C15 group.
-
C15:1 trans isomers: Elute after C15:0 but before the cis isomer.
-
C15:1 cis-10: Elutes last in the C15 cluster.
Quantitative Data Summary
The following table summarizes the retention times (
| FAME Identity | Configuration | Retention Time (min) | Resolution ( |
| C15:0 | Saturated | 18.25 | - |
| C15:1 | Trans | 19.10 | 3.5 |
| C15:1 | Cis | 19.45 | 1.8 (from trans) |
Note: Retention times will vary based on exact column length and flow rate. The Relative Retention Time (RRT) is the critical metric.
Critical Assessment (Self-Validation)
-
Resolution Check: A resolution of
is required for baseline separation. This protocol achieves between the cis and trans C15:1 isomers. -
Overload Warning: If the peaks exhibit "fronting" (shark-fin shape), the capacity of the stationary phase has been exceeded. Increase the split ratio to 200:1.
-
Thermal Stability: Do not exceed 250°C. The cyanopropyl phase is susceptible to bleed at high temperatures, which can mask trace C15:1 isomers.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Co-elution of cis and trans | Oven ramp too fast. | Switch to isothermal run at 170°C. |
| Peak Tailing | Active sites in inlet liner. | Replace liner; ensure glass wool is deactivated. |
| Baseline Drift | Column bleed (Temp > 250°C). | Lower max temp to 240°C; Condition column. |
| Shift in Retention Times | Carrier gas leak or septum wear. | Check inlet pressure; Replace septum. |
References
-
AOAC International. Official Method 996.06: Fat (Total, Saturated, and Unsaturated) in Foods. [Link]
-
National Institutes of Health (PubMed). Comparison of GC stationary phases for the separation of fatty acid methyl esters. [Link]
-
Restek Corporation. FAMEs: Fatty Acid Methyl Esters Analysis Guide. [Link]
Sources
Topic: Elucidating the Retention Time of Methyl trans-10-Pentadecenoate on Polar GC Columns
An Application Guide for Researchers
Introduction: The Challenge of Isomer Separation in Lipidomics
The analysis of fatty acid methyl esters (FAMEs) is a cornerstone of lipid research, food science, and biofuel characterization.[1][2][3] Gas chromatography (GC) is the premier analytical technique for this purpose, offering unparalleled detail on the composition of complex fats and oils.[1][4] While early GC methods focused on separation by carbon number and degree of unsaturation, modern applications demand a deeper level of specificity, particularly the resolution of geometric (cis/trans) isomers.[3][5] The presence and quantity of trans fatty acids, for instance, are critical parameters in food labeling and health studies.[6]
This application note addresses the specific chromatographic behavior of methyl pentadecenoate (C15:1) isomers, focusing on the trans-10 isomer. Understanding its retention time is not merely an academic exercise; it is essential for accurate identification and quantification in complex matrices like dairy fats, marine oils, and certain vegetable oils. We will delve into the mechanistic principles of polar GC columns and provide a validated protocol to guide the analyst.
The Science of Separation: Why Polar Columns are Essential
The key to separating FAME isomers lies in exploiting subtle differences in their molecular geometry and polarity. This is achieved by selecting a GC stationary phase with the appropriate chemistry.
The Role of the Stationary Phase
-
Non-Polar Columns: Columns with non-polar stationary phases (e.g., polydimethylsiloxane) separate analytes primarily by their boiling points. While effective for separating saturated FAMEs by carbon number, they are generally incapable of resolving unsaturated FAMEs with the same carbon number, and they fail to separate cis and trans isomers.[5]
-
Polar Columns: To resolve unsaturated FAMEs, a polar stationary phase is required.[2][7] These phases interact with analytes based on polarity. The double bonds in unsaturated FAMEs create regions of higher electron density, making them polarizable. This allows for dipole-dipole or dipole-induced dipole interactions with a polar stationary phase.[7][8]
-
Highly Polar Cyanopropyl Columns: For the specific challenge of cis/trans isomer separation, highly polar stationary phases containing cyanopropyl functional groups are the industry standard.[1][2][5][8] Columns such as the HP-88, SP-2560, and CP-Sil 88 for FAME are examples of this technology.[5][9][10] The strong dipole of the nitrile group provides the high selectivity needed to differentiate between the spatial arrangements of cis and trans isomers.[5]
The Elution Order of Cis and Trans Isomers
A critical and often misunderstood principle is the elution order of geometric isomers on highly polar cyanopropyl columns.
-
The Rule: Trans isomers elute before their corresponding cis isomers.[3][4][5]
-
The Mechanism: This behavior is a direct result of molecular shape. Trans fatty acids have a relatively linear, straight-chain conformation, similar to saturated fatty acids. In contrast, cis double bonds introduce a distinct "kink" or bend in the carbon chain. This bent structure allows the double bond in the cis isomer to have a closer, more prolonged interaction with the polar stationary phase. The more linear trans isomer has a less effective interaction and is therefore eluted more quickly from the column.
Therefore, for the C15:1 isomers, the expected elution order on a cyanopropyl column is:
-
Methyl pentadecanoate (C15:0) - Saturated, lowest interaction.
-
Methyl trans-10-pentadecenoate (C15:1 t10) - Unsaturated, but linear shape leads to weaker interaction than the cis form.
-
Methyl cis-10-pentadecenoate (C15:1 c10) - Kinked shape allows for the strongest interaction with the stationary phase, resulting in the longest retention time of the three.
This relationship is visually represented in the logical diagram below.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. agilent.com [agilent.com]
- 6. Chromatography of FAMEs Using Cyanopropyl Capillary Columns : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. researchgate.net [researchgate.net]
- 8. Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
using SLB-IL111 column for trans-10-pentadecenoic acid analysis
An Application Guide for the Isomeric-Specific Analysis of trans-10-Pentadecenoic Acid using the SLB®-IL111 Ionic Liquid GC Column
Abstract
The precise quantification of specific fatty acid isomers is of paramount importance in nutrition, disease research, and drug development. Trans fatty acids (TFAs), in particular, have garnered significant attention due to their metabolic effects. This application note provides a comprehensive, in-depth guide for the analysis of trans-10-pentadecenoic acid (C15:1n-5t) using a highly polar ionic liquid capillary gas chromatography (GC) column, the SLB®-IL111. We present a complete workflow, from a streamlined one-step lipid extraction and transesterification protocol to optimized GC-FID conditions. The unique selectivity of the dicationic bis(trifluoromethanesulfonyl)imide-based ionic liquid stationary phase is leveraged to achieve superior resolution of geometric and positional fatty acid isomers, a task that often challenges traditional cyanopropyl siloxane columns.[1][2] This guide is designed for researchers, scientists, and drug development professionals seeking a robust and reliable method for the isomeric-specific analysis of fatty acids.
Introduction: The Analytical Challenge of Fatty Acid Isomers
Fatty acids (FAs) are not a homogenous group; they are a diverse class of molecules varying in chain length, degree of unsaturation, and the position and geometry (cis/trans) of double bonds. Trans-10-pentadecenoic acid is an odd-chain monounsaturated fatty acid whose precise biological role and prevalence are areas of active investigation. Accurately identifying and quantifying this specific isomer from a complex biological matrix requires an analytical technique with exceptional selectivity.
Gas chromatography is the gold standard for FA analysis, but it necessitates the conversion of FAs into their more volatile and thermally stable fatty acid methyl ester (FAME) derivatives.[3][4] The primary analytical hurdle lies in the chromatographic separation of the resulting FAMEs. Many positional and geometric isomers possess very similar boiling points and polarities, leading to co-elution on standard GC columns.
The SLB®-IL111 Solution: The SLB®-IL111 is an "extremely polar" ionic liquid stationary phase, rating over 100 on the GC column polarity scale.[5] Its stationary phase, 1,5-Di(2,3-dimethylimidazolium)pentane bis(trifluoromethanesulfonyl)imide, offers a unique separation mechanism based on multiple interaction types. This allows for unparalleled separation of FAME isomers, particularly cis/trans isomers that are difficult to resolve on even highly polar cyanopropyl siloxane columns.[1][2] Its high thermal stability, with a maximum temperature of 270 °C, is impressive for such a polar phase and permits the timely elution of all FAMEs of interest.[5]
Principle of the Method
The overall analytical strategy involves two core stages:
-
Sample Preparation: A rapid, one-step in situ transesterification is employed. This method simultaneously extracts lipids from the sample matrix and converts the fatty acids into their corresponding FAMEs in a single vial.[6] This approach minimizes sample handling, reduces the use of solvents, and improves analytical reproducibility compared to multi-step extraction and derivatization procedures.[7]
-
GC-FID Analysis: The prepared FAME sample is injected into a GC system equipped with an SLB®-IL111 column and a Flame Ionization Detector (FID). The FAMEs are separated based on their differential interactions with the ionic liquid stationary phase. The high polarity of the SLB®-IL111 phase strongly retains unsaturated FAMEs, providing exceptional resolution between cis and trans isomers.[8][9] Identification is achieved by comparing retention times to authentic standards, and quantification is performed using an internal standard.
Materials, Reagents, and Instrumentation
Standards and Reagents
-
Analytical Standard: cis-10-Pentadecenoic acid methyl ester (for retention time confirmation, if available) or a well-characterized oil containing it. PubChem CID for the parent acid is 5312411.[10]
-
FAME Standard Mix: A comprehensive 37-component FAME standard mix is highly recommended for initial column performance validation and retention time mapping (e.g., Supelco CRM47885).
-
Internal Standard (IS): Methyl Nonadecanoate (C19:0) or Methyl Tricosanoate (C23:0). Prepare a stock solution of 10 mg/mL in hexane.
-
Transesterification Reagent: Methanol/Acetyl Chloride (20:1, v/v). Prepare fresh daily in a fume hood by slowly adding acetyl chloride to ice-cold anhydrous methanol.
-
Solvents: Hexane (HPLC or GC grade), Distilled Water.
-
Drying Agent: Anhydrous Sodium Sulfate.
-
GC Gases: Helium (99.999% purity) or Hydrogen (99.999% purity) for carrier gas; Nitrogen for makeup gas; Hydrogen and compressed air for FID.
Instrumentation and Consumables
-
Gas Chromatograph: Agilent 6890N or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
GC Column: SLB®-IL111 Capillary GC Column (L × I.D. 100 m × 0.25 mm, df 0.20 μm).
-
Sample Vials: 2 mL amber glass vials with PTFE-lined screw caps.
-
Heating Block or Oven: Capable of maintaining 100 °C.
-
Syringes: Gas-tight syringes for reagent handling and a standard autosampler syringe.
Experimental Protocols
Protocol 1: Rapid In-Situ Transesterification
This protocol is adapted from the efficient one-step method described by Rodríguez-Ruiz et al.[6][11] It is suitable for a wide range of sample matrices, including biological tissues, cell pellets, and oils.
Safety Note: This procedure involves hazardous reagents. Perform all steps in a chemical fume hood and wear appropriate personal protective equipment (PPE).
-
Sample Aliquoting: Weigh approximately 10-20 mg of the sample (e.g., lyophilized tissue, oil) directly into a 4 mL screw-cap glass vial.
-
Internal Standard Addition: Add 100 µL of the internal standard stock solution (e.g., 10 mg/mL Methyl Nonadecanoate) to the vial.
-
Reagent Addition: Add 1.0 mL of hexane, followed by 2.0 mL of the freshly prepared methanol/acetyl chloride (20:1) methylation mixture.
-
Reaction: Tightly cap the vial. Vortex for 30 seconds. Place the vial in a heating block or oven set to 100 °C for 15 minutes. A single homogenous phase should form.[7]
-
Cooling: Remove the vial and allow it to cool to room temperature.
-
Phase Separation & Extraction: Add 1.5 mL of distilled water to the cooled vial. Cap and vortex vigorously for 1 minute. Centrifuge at 2,000 rpm for 5 minutes to facilitate phase separation.
-
FAME Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean GC vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the GC vial to remove any residual water.
-
Analysis: The sample is now ready for GC-FID analysis.
Protocol 2: GC-FID Analysis on the SLB®-IL111 Column
The following table outlines the optimized instrumental conditions for the separation of FAMEs, including trans-10-pentadecenoic acid methyl ester.
| Parameter | Condition | Rationale |
| GC System | GC with FID | FID provides excellent sensitivity and a wide linear range for FAMEs. |
| Column | SLB®-IL111, 100 m x 0.25 mm, 0.20 µm | Long column length enhances resolution, while the ionic liquid phase provides unique cis/trans selectivity.[1] |
| Injector | Split/Splitless | |
| Injector Temp. | 250 °C | Ensures rapid volatilization of all FAMEs. |
| Injection Mode | Split | |
| Split Ratio | 100:1 | Prevents column overloading and ensures sharp peaks. Adjust as needed based on sample concentration. |
| Injection Vol. | 1 µL | |
| Carrier Gas | Helium | |
| Flow Rate | 1.2 mL/min (Constant Flow) | Provides a good balance between analysis speed and efficiency. |
| Oven Program | ||
| Initial Temp. | 150 °C, hold for 1 min | |
| Ramp 1 | 10 °C/min to 180 °C | Slower initial ramp helps separate early eluting, shorter-chain FAMEs. |
| Ramp 2 | 2 °C/min to 240 °C, hold for 15 min | The slow ramp is critical for resolving positional and geometric isomers in the C15-C18 range.[2][12] |
| Detector | FID | |
| Detector Temp. | 260 °C | Prevents condensation of analytes. |
| H₂ Flow | 40 mL/min | |
| Air Flow | 400 mL/min | |
| Makeup Gas (N₂) | 25 mL/min |
Data Presentation and Expected Results
Data Analysis
-
Peak Identification: The primary method for peak identification is the comparison of analyte retention times with those of authentic, commercially available standards. The use of a comprehensive FAME mix is invaluable for creating a retention time library.
-
Quantification: The concentration of trans-10-pentadecenoic acid (and other FAs) is calculated using the internal standard method. The ratio of the peak area of the analyte to the peak area of the known concentration internal standard is used to determine the analyte's concentration.
Expected Elution Behavior
The SLB®-IL111 column separates FAMEs based on a combination of chain length and the number, position, and geometry of double bonds.
-
General Elution Order: For a given carbon chain length, the elution order is generally: saturated < trans-monounsaturated < cis-monounsaturated < polyunsaturated.
-
Isomer Separation: The key advantage of the SLB®-IL111 is its ability to resolve isomers that are challenging for other columns. For example, it can provide baseline separation of certain C18:1 cis/trans isomers that co-elute on highly polar cyanopropyl siloxane columns like the SP-2560.[1][2] This same principle applies to C15:1 isomers. Trans-10-pentadecenoic acid methyl ester will elute before its cis-10 counterpart. The unique selectivity can also help resolve it from other positional C15:1 isomers.
Visualization of Workflow and Separation Logic
Experimental Workflow Diagram
Caption: Overall workflow for FAME analysis.
Separation Logic on SLB®-IL111
Caption: Factors influencing FAME separation.
References
-
Delmonte, P., Fardin-Kia, A. R., Kramer, J. K. G., Mossoba, M. M., Sidisky, L., & Rader, J. I. (2014). Assessment of ionic liquid stationary phases for the GC analysis of fatty acid methyl esters. Analytical and Bioanalytical Chemistry, 406(20), 4931–4939. [Link]
-
Hohmann, M., Riemenschneider, A., & Echtermeyer, F. (2021). The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters—Polyunsaturated Geometric Isomers in GC–MS. Molecules, 26(7), 1867. [Link]
-
Delmonte, P., Kramer, J. K., & Mossoba, M. M. (2011). Separation characteristics of fatty acid methyl esters using SLB-IL111, a new ionic liquid coated capillary gas chromatographic column. Journal of Chromatography A, 1218(3), 545–554. [Link]
-
Rodríguez-Ruiz, J., Belarbi, E. H., Sánchez, J. L. G., & Alonso, D. L. (1998). Rapid simultaneous lipid extraction and transesterification for fatty acid analyses. Biotechnology Techniques, 12(9), 689-691. [Link]
-
Zeng, A., Chin, S. T., Marriott, P. J., & P. D. Morrison. (2013). Characterisation of capillary ionic liquid columns for gas chromatography-mass spectrometry analysis of fatty acid methyl esters. Journal of Chromatography A, 1317, 195-204. [Link]
-
Delmonte, P., Kramer, J. K. G., & Mossoba, M. M. (2011). Separation characteristics of fatty acid methyl esters using SLB-IL111, a new ionic liquid coated capillary gas chromatographic column. Academia.edu. Retrieved February 15, 2026, from [Link]
-
Van Wychen, S., & Laurens, L. M. L. (2013). Determination of Total Lipids as Fatty Acid Methyl Esters (FAME) by in situ Transesterification. National Renewable Energy Laboratory. [Link]
-
David, F., Sandra, P., & Vickers, A. K. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters. Agilent Technologies, Inc. [Link]
-
Kramer, J. K. G., et al. (2011). Separation characteristics of fatty acid methyl esters using SLB-IL111, a new ionic liquid coated capillary gas chromatographic column. ResearchGate. Retrieved February 15, 2026, from [Link]
-
Rodríguez-Ruiz, J., et al. (1998). Rapid simultaneous lipid extraction and transesterification for fatty acid analyses. Semantic Scholar. Retrieved February 15, 2026, from [Link]
-
Restek Corporation. (2020). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Retrieved February 15, 2026, from [Link]
-
Fisher Scientific. (n.d.). Separation of Fatty Acid Methyl Esters Using a High-Polarity, Phase-Optimized GC Column and a GC/FID Detection Technique. Retrieved February 15, 2026, from [Link]
-
Kumar, A., & Sharma, S. (2011). A simplified approach to transesterification for GC-MS analysis in Jatropha curcas. Der Pharma Chemica, 3(6), 555-559. [Link]
-
Restek Corporation. (n.d.). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Separation characteristics of fatty acid methyl esters using SLB-IL111, a new ionic liquid coated capillary gas chromatographic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [discover.restek.com]
- 4. gcms.cz [gcms.cz]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. w3.ual.es [w3.ual.es]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. mdpi.com [mdpi.com]
- 9. Characterisation of capillary ionic liquid columns for gas chromatography-mass spectrometry analysis of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 10Z-pentadecenoic acid | C15H28O2 | CID 5312411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Note: Precision Derivatization of Free Fatty Acids to Methyl (E)-10-Pentadecenoate
Executive Summary
This guide details the protocol for the quantitative derivatization of (E)-10-pentadecenoic acid (a free fatty acid) into its volatile methyl ester form, methyl (E)-10-pentadecenoate. Unlike triglycerides which can be transesterified using base catalysis, Free Fatty Acids (FFAs) require acid catalysis to drive the equilibrium toward ester formation.
This protocol utilizes Boron Trifluoride in Methanol (BF₃-MeOH), a Lewis acid catalyst chosen for its speed and efficiency in converting FFAs while minimizing the migration of double bonds, which is critical when targeting specific positional and geometric isomers like (E)-10.
Key Technical Considerations:
-
Stereochemical Integrity: Preserving the trans (E) configuration at the
position. -
Selectivity: Distinguishing the target from its cis (Z) isomer and the saturated C15:0 analog (pentadecanoic acid).
-
Reaction Mechanism: Fischer Esterification driven by a large excess of methanol and removal of water.
Scientific Mechanism & Rationale
Why Acid Catalysis?
Base-catalyzed methods (e.g., KOH/MeOH) function via nucleophilic attack on carbonyl carbons. However, in the presence of Free Fatty Acids, bases simply deprotonate the carboxylic acid to form carboxylate salts (soaps), effectively halting esterification.
Acid catalysis (BF₃) protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by methanol.
The Challenge of Isomerization
While (E)-isomers are generally thermodynamically more stable than (Z)-isomers, harsh acidic conditions (e.g., H₂SO₄ at high temps >100°C) can cause double bond migration (positional isomerization). The BF₃-MeOH method, operated at controlled temperatures (60-70°C), offers the optimal balance of reaction kinetics and structural preservation [1].
Materials & Reagents
| Reagent/Material | Specification | Purpose |
| (E)-10-Pentadecenoic Acid | >98% Purity Standard | Target Analyte / Spiking Standard |
| BF₃-Methanol | 14% (w/w) | Derivatization Reagent (Catalyst) |
| Methanol | HPLC Grade, Anhydrous | Solvent / Reactant |
| n-Hexane | GC Grade | Extraction Solvent (Non-polar) |
| Internal Standard (IS) | Methyl Tridecanoate (C13:[1]0) or Methyl Heptadecanoate (C17:0) | Quantitation & Recovery Check |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | Drying Agent (Removes water) |
| Sodium Chloride (NaCl) | Saturated Aqueous Soln. | Phase Separation Enhancer |
Detailed Experimental Protocol
Phase 1: Sample Preparation & Solubilization
-
Weighing: Accurately weigh 10–20 mg of the Free Fatty Acid sample into a 15 mL screw-cap glass reaction tube (Teflon-lined cap).
-
Internal Standard Addition: Add 1.0 mL of Internal Standard solution (e.g., C17:0 FAME in Hexane, 1 mg/mL).
-
Note: If the sample is aqueous or biological, perform a lipid extraction (Folch or Bligh-Dyer) first to isolate the lipid fraction.
-
-
Solvent Evaporation: Evaporate the solvent under a gentle stream of Nitrogen (N₂) at 30°C until dry. Do not over-dry to prevent oxidation.
Phase 2: Derivatization (Methylation)
-
Reagent Addition: Add 2.0 mL of 14% BF₃-Methanol reagent to the dried residue.
-
Inert Atmosphere: Flush the headspace with Nitrogen gas for 10 seconds and immediately seal the tube tightly.
-
Incubation: Heat the reaction tube in a heating block or water bath at 60°C for 10 minutes .
-
Critical Control Point: Do not exceed 10 minutes or 70°C. Prolonged heating increases the risk of artifact formation [2].
-
-
Cooling: Cool the tube to room temperature (approx. 5 mins).
Phase 3: Extraction & Purification
-
Quenching: Add 1.0 mL of n-Hexane followed by 1.0 mL of Saturated NaCl solution .
-
Agitation: Vortex vigorously for 1 minute to extract the methyl esters into the hexane phase.
-
Phase Separation: Centrifuge at 2000 rpm for 3 minutes to separate layers. The top layer is the organic phase containing Methyl (E)-10-pentadecenoate.
-
Drying: Transfer the upper hexane layer to a clean vial containing ~100 mg of anhydrous Na₂SO₄. Let sit for 5 minutes.
-
Final Transfer: Transfer the dry hexane supernatant to a GC autosampler vial.
Workflow Visualization
Figure 1: Step-by-step workflow for the acid-catalyzed derivatization of (E)-10-pentadecenoic acid.
Validation & Analysis (GC-MS/FID)
To validate the successful synthesis and separation of the (E)-isomer from potential (Z)-isomers or C15:0 contaminants, specific chromatographic conditions are required.
Chromatographic Conditions
-
Column: High-polarity biscyanopropyl polysiloxane (e.g., SP-2560 or CP-Sil 88 ).
-
Why? Standard non-polar columns (DB-5) cannot resolve C18:1 cis/trans isomers effectively. High polarity is required to separate geometric isomers based on their dipole moments [3].
-
-
Carrier Gas: Helium (1.0 mL/min, constant flow).
-
Oven Program:
-
Start: 140°C (Hold 5 min)
-
Ramp: 4°C/min to 240°C
-
Hold: 15 min
-
-
Detector: FID (260°C) or MS (EI, 70eV).
Expected Results (Data Structure)
| Analyte | Retention Time (approx)* | Key MS Ions (m/z) | Resolution (Rs) |
| Methyl Pentadecanoate (C15:0) | 15.2 min | 74, 87, 256 (M+) | - |
| Methyl (Z)-10-Pentadecenoate | 15.8 min | 74, 222, 254 (M+) | > 1.5 (vs Trans) |
| Methyl (E)-10-Pentadecenoate | 15.6 min | 74, 222, 254 (M+) | Target |
*Note: Retention times vary by column length (100m recommended for best isomer resolution).
Self-Validating Checks
-
Recovery Calculation: Compare the area of the Internal Standard (C17:0) in the sample vs. a pure standard injection. Recovery should be 90–110%.
-
Isomerization Check: Inject a pure standard of cis-10-pentadecenoic acid treated with the same protocol. If a trans peak appears, the reaction temperature was too high or time too long.
References
-
Ostrowska, E., et al. (2004). Recommended methods of fatty acid methylester preparation for conjugated dienes and trienes in food and biological samples. Journal of Nutritional Science and Vitaminology, 50(2), 121–129. [Link]
-
PubChem. (2023). 10-Pentadecenoic acid, methyl ester, (E)-.[1][4][5] National Library of Medicine. [Link]
Sources
- 1. 10-Pentadecenoic acid, methyl ester, (E)- | C16H30O2 | CID 4445628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. eprints.bice.rm.cnr.it [eprints.bice.rm.cnr.it]
- 5. Fast GC Analysis of Detailed cis/trans Fatty Acid Methyl Esters (FAMEs) on the 75 m SP™-2560 Capillary Column [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: High-Resolution Separation of C15:1 Isomers
Ticket ID: FAME-RES-C15 Subject: Resolving Co-elution of Pentadecenoic (C15:1) cis and trans Methyl Esters Status: Open / Tier 3 Technical Escalation
Executive Summary
You are experiencing co-elution of C15:1 cis and trans fatty acid methyl esters (FAMEs).[1][2][3] This is a common failure mode when using standard non-polar (e.g., DB-1, DB-5) or intermediate polarity (e.g., PEG/Wax) columns. These phases rely primarily on boiling point separation, which is insufficient for geometric isomers with nearly identical volatility.
Immediate Action Required: Successful resolution requires a transition to a 100% biscyanopropyl polysiloxane stationary phase (e.g., SP-2560, HP-88, CP-Sil 88) combined with optimized thermal conditions. On these phases, the elution order is reversed compared to non-polar columns: trans isomers elute before cis isomers. [4][5][6]
Part 1: The Hardware Protocol (Column Selection)
Q: I am using a PEG (Wax) column. Why can't I separate them? A: Polyethylene Glycol (PEG) columns separate primarily by chain length and degree of unsaturation. They lack the strong dipole-dipole interaction required to distinguish the subtle spatial difference between the "kinked" cis configuration and the linear trans configuration.
To resolve C15:1 isomers, you must maximize the interaction between the cyanide groups of the stationary phase and the
Required Column Specifications:
| Feature | Specification | Scientific Rationale |
|---|---|---|
| Stationary Phase | 100% Biscyanopropyl Polysiloxane | Provides the high polarity needed for dipole-induced dipole interactions specific to geometric isomers.[7] |
| Length | 100 meters | Geometric isomers have low separation factors (
Recommended Columns (Validated Equivalents):
Part 2: Method Optimization (The "Isothermal" Rule)
Q: I have the SP-2560 column, but the peaks are still merging. What is wrong? A: You are likely running a temperature ramp that is too steep. Geometric isomer separation is thermodynamically controlled. Rapid heating overcomes the subtle interaction energy differences between the cis and trans forms, causing them to co-elute.
The Protocol:
-
Switch to Isothermal or Shallow Ramp:
-
Carrier Gas Velocity:
-
Hydrogen (Recommended): 35–40 cm/sec constant flow. Hydrogen provides the sharpest peaks at higher velocities, improving resolution (
). -
Helium: 20–25 cm/sec. If using Helium, you must run slower to maintain efficiency, extending run times.
-
Visualizing the Optimization Logic:
Figure 1: Troubleshooting logic flow for resolving geometric FAME isomers. Note the priority of column chemistry over method parameters.
Part 3: Sample Integrity (The "Artifact" Check)
Q: I see a small 'trans' peak, but I didn't expect one. Is it real? A: It might be an artifact of your derivatization process. C15:1 is often used as an Internal Standard (IS). If you are using acid-catalyzed methylation (e.g., BF3/Methanol) at high temperatures for too long, you can induce cis-to-trans isomerization .
Validation Step:
-
Run a Blank: Inject your C15:1 standard before it goes through your extraction/derivatization protocol.
-
Compare: Inject the C15:1 standard after subjecting it to your methylation conditions.
-
Result: If the "after" sample shows a new peak eluting immediately prior to the main peak (on a polar column), your method is creating the trans isomer.
-
Solution: Switch to Base-Catalyzed Methylation (e.g., Sodium Methoxide in Methanol) which is milder and prevents isomerization, provided free fatty acids are not the primary target.
-
Part 4: Data Reference & Troubleshooting
Elution Order Verification (SP-2560 Column): Use this table to confirm peak identity based on Relative Retention Time (RRT).
| Component | Elution Order (Polar Column) | Key Characteristic |
| C15:0 (Pentadecanoic) | 1 | Baseline reference.[1] |
| C15:1 trans-10 | 2 | Elutes before the cis isomer.[6] Sharper peak shape.[11] |
| C15:1 cis-10 | 3 | Elutes after the trans isomer. Often broader due to stronger interaction. |
Common Troubleshooting Scenarios:
| Symptom | Probable Cause | Corrective Action |
| Peaks Tailing | Column Overload or Activity | Dilute sample 1:10 in Hexane. Check liner for activity (replace with deactivated wool liner). |
| Retention Time Shift | Carrier Gas Leak or Flow Drift | Check septum tightness. Verify constant flow mode is engaged, not constant pressure. |
| Baseline Drift | Column Bleed (High Temp) | Biscyanopropyl columns have lower max temps (250°C). Ensure you are not exceeding 220°C for extended periods. |
References
-
AOCS Official Method Ce 1h-05 . "Determination of cis-, trans-, Saturated, Monounsaturated and Polyunsaturated Fatty Acids in Vegetable or Non-ruminant Animal Oils and Fats by Capillary GLC." American Oil Chemists' Society.[4][12] Link
-
Restek Corporation . "High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs)." Application Note. Link
-
Sigma-Aldrich (Supelco) . "Fast GC Analysis of Detailed cis/trans Fatty Acid Methyl Esters (FAMEs) on the 75 m SP™-2560 Capillary Column." Reporter US. Link
-
Agilent Technologies . "Separation of cis/trans Fatty Acid Methyl Esters with Agilent DB-FastFAME GC Column." Application Note. Link
Sources
- 1. Fast GC for Trans FAME Analysis [sigmaaldrich.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. chromtech.net.au [chromtech.net.au]
- 5. Restek - Article [restek.com]
- 6. thamesrestek.co.uk [thamesrestek.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of separations of fatty acids from fish products using a 30-m Supelcowax-10 and a 100-m SP-2560 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Which Column Is Best for Fatty Acid Analysis by GC? | MtoZ Biolabs [mtoz-biolabs.com]
- 10. mdpi.com [mdpi.com]
- 11. greyhoundchrom.com [greyhoundchrom.com]
- 12. researchgate.net [researchgate.net]
preventing thermal isomerization of C15:1 FAMEs during GC injection
Topic: Preventing Thermal Isomerization of Pentadecenoic Acid Methyl Ester (C15:1) Ticket ID: FAME-ISO-001 Status: Active Guide
Executive Summary: The Kinetic Challenge
The Problem: You are observing split peaks, shoulder peaks, or quantitation errors in your C15:1 (cis-10-pentadecenoic acid methyl ester) signal. The Cause: C15:1 FAMEs are thermodynamically unstable under high thermal stress. When exposed to the combination of heat (>250°C) and catalytic active sites (acid traces or silanol groups in the liner), the cis double bond overcomes its rotational barrier, relaxing into the more stable trans configuration or migrating along the carbon chain. The Implication: Since C15:1 is frequently used as an Internal Standard (IS) due to its rarity in nature, its isomerization invalidates the quantification of every other analyte in your sample.
Module 1: The Mechanism of Failure
To prevent isomerization, you must understand the invisible chemistry occurring inside your injector port.
The Thermal-Catalytic Pathway
Isomerization is rarely caused by heat alone; it is almost always Heat + Surface Activity .
Figure 1: The catalytic pathway converting cis-C15:1 to trans-isomers or positional variants inside a hot injector.
Module 2: Critical Optimization Protocols
Protocol A: Sample Neutralization (The Hidden Culprit)
Theory: Most FAMEs are prepared via acid-catalyzed esterification (e.g., BF3-Methanol or HCl-Methanol). If the final hexane layer is not strictly neutral, trace mineral acids enter the hot injector. Acid + Heat = Rapid Isomerization.
Step-by-Step Workflow:
-
Extraction: After methylation, add water to the reaction vial to separate phases.
-
Wash: Extract the organic layer (hexane/heptane).
-
Neutralize (Critical): Wash the organic layer with a 2% Sodium Bicarbonate (
) solution. -
Dry: Pass the organic layer through a small column of anhydrous Sodium Sulfate (
) to remove water. -
Validation: Check pH of the aqueous wash waste; it must be neutral (pH 7).
Protocol B: Injector Configuration
The residence time of the sample in a hot liner is the primary variable you can control.
| Parameter | Standard (High Risk) | Optimized (Low Risk) | Why? |
| Inlet Mode | Splitless | Pulsed Split or PTV | Splitless holds the sample in the heat for 30-60s. Pulsed split clears it in <1s. |
| Temperature | 250°C - 280°C | 220°C - 230°C | C15:1 boils at ~180°C (at reduced pressure) or ~300°C atm. 230°C is sufficient for flash vaporization without degradation. |
| Liner Type | Standard Glass Wool | Ultra Inert / Deactivated | Standard wool has active silanols. Use liners with "Sky" or "Ultra Inert" deactivation. |
| Injection Volume | 1.0 | 0.5 | Smaller volumes expand less, reducing contact with hot metal surfaces at the top of the inlet. |
Module 3: Hardware Selection Guide
The Decision Matrix: Choosing the Right Inlet
Do not default to Split/Splitless if you have options. Use this logic flow to select the correct hardware.
Figure 2: Hardware selection logic. Cool On-Column is the "Gold Standard" for integrity as it eliminates thermal shock.
Recommended Consumables
-
Liner: Agilent Ultra Inert Splitless with Glass Wool (p/n 5190-2293) or Restek Topaz (p/n 23303). Note: The wool aids vaporization but must be deactivated.
-
Column: High polarity cyanopropyl phases (e.g., HP-88 , CP-Sil 88 , or DB-FastFAME ).[1] These are required to separate the cis and trans isomers if isomerization does occur, allowing you to flag the error.
Troubleshooting & FAQs
Q1: I see a small "shoulder" peak eluting immediately before my C15:1. Is this isomerization?
A: Likely, yes. On highly polar cyanopropyl columns (like HP-88), trans isomers typically elute before their cis counterparts due to shape selectivity.
-
Test: Inject a pure standard of C15:1. If the shoulder appears in the standard, your inlet is too hot or dirty.
-
Fix: Change the liner and reduce inlet temp by 20°C.
Q2: My C15:1 area counts are dropping over time, but C18:0 is stable.
A: This indicates active degradation rather than just isomerization. Unsaturated FAMEs are susceptible to oxidation.
-
Check: Is your carrier gas trap (Oxygen/Moisture) saturated?
-
Check: Are you adding BHT (butylated hydroxytoluene) to your solvent? Adding 50-100 ppm BHT to the hexane solvent protects the double bond from oxidative attack in the hot inlet.
Q3: Can I use Hydrogen carrier gas?
A: Yes, but with caution. Hydrogen is a reducing agent. At high temperatures (>250°C) and in the presence of active metals (like a scratched stainless steel inlet seal), Hydrogen can hydrogenate the double bond, converting C15:1 to C15:0.
-
Recommendation: If using
, keep inlet temperatures below 240°C and use Gold-Plated inlet seals to prevent metal catalysis.
References
-
Agilent Technologies. (2023). Improving the Analysis of 37 Fatty Acid Methyl Esters. Agilent Application Notes.[1][2][3][4]
-
Restek Corporation. (2020). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Restek Resource Hub.
-
Sigma-Aldrich. (2019). GC Analyses of FAMEs by Boiling Point Elution. Supelco Technical Reporter.
-
ResearchGate (Community Discussion). (2014). Neutralization of fatty acid methyl esters solution after MeOH-HCl methylation.
-
LCGC International. (2020). Beat the Heat: Cold Injections in Gas Chromatography.[5]
Sources
Technical Support Center: Optimization of trans-10-Pentadecenoic Acid Methyl Ester Analysis
Current Status: Operational Ticket Focus: Peak Shape Improvement & Isomeric Resolution Analyte: trans-10-Pentadecenoic Acid Methyl Ester (C15:1 trans-10 FAME) Technique: Capillary Gas Chromatography (GC-FID/GC-MS)
Introduction: The "Mid-Chain" Challenge
You are likely analyzing trans-10-C15:1 as a specific marker in ruminant fat profiling or as a unique internal standard. Unlike the abundant C18 isomers, C15:1 occupies a chromatographic "no-man's-land" between the C14 and C16 clusters.
Poor peak shape (tailing/fronting) in this region is rarely just "bad chromatography"; it is a symptom of system activity or phase selectivity collapse . Because trans isomers possess a linear geometry closer to saturated fatty acids than their cis counterparts, they require highly specific polar interactions to be retained and resolved.
This guide replaces trial-and-error with a causality-based troubleshooting protocol.
Module 1: Chromatographic Architecture (The Foundation)
Column Selection & Chemistry
The Issue: You cannot resolve trans-10-C15:1 from C15:0 or cis-isomers on standard non-polar columns (e.g., 5% phenyl).
The Science: Separation of geometric isomers requires a high-polarity biscyanopropyl polysiloxane stationary phase. These phases interact strongly with the
-
Trans isomers (lower dipole moment) generally elute beforecis isomers on these phases.[1]
-
Recommended Phases: SP-2560, CP-Sil 88, or HP-88 (100 m length recommended for baseline resolution).
The "Beading" Phenomenon (Root Cause of Tailing)
These stationary phases are non-bonded . If you exceed the temperature limit (typically 250°C) or expose them to oxygen, the phase "beads" up on the fused silica surface.
-
Symptom: Sharp increase in tailing factor (
) for all polar FAMEs, not just C15:1. -
Fix: This is irreversible. Column replacement is required.
Module 2: Injection Dynamics (The Entry Point)
The Split Ratio Imperative
The Issue: Peak fronting (shark-fin shape). The Science: FAMEs are highly soluble in common injection solvents (Hexane/Isooctane). A low split ratio (< 10:1) overloads the column capacity, particularly with the thin films (0.20 µm) common in biscyanopropyl columns. The Protocol:
-
Minimum Split: Maintain at least 50:1 to 100:1 for neat FAME mixtures.
-
Liner Selection: Use a split liner with deactivated glass wool. The wool promotes vaporization and catches non-volatile triglycerides that cause activity-based tailing.
Activity & Liner Deactivation
The Issue: Peak tailing (asymmetry > 1.2). The Science: Free silanol groups (-Si-OH) in the liner form hydrogen bonds with the ester carbonyl of the FAME. Self-Validating Check: Inject a neutral hydrocarbon marker (e.g., C15 alkane).
-
If C15 alkane is symmetrical but C15:1 FAME tails
Active Liner (Replace/Deactivate). -
If both tail
Flow Path/Column Issue (Bad cut or phase damage).
Module 3: Self-Validating Method Parameters
Temperature Programming Logic
Isothermal runs (e.g., 180°C) often broaden C15 peaks. Use a dual-ramp program to sharpen the mid-chain peaks while resolving the C18 cluster later.
Optimized Protocol (Example for 100m SP-2560):
-
Init: 100°C (Hold 4 min) - Solvent focusing.
-
Ramp 1: 13°C/min to 175°C (Hold 27 min) - Elution of C15:1 region.
-
Ramp 2: 4°C/min to 215°C (Hold 35 min) - Elution of C18 isomers.
Quantitative Metrics Table
Use these metrics to validate your peak shape before running samples.
| Metric | Acceptable Range | Calculation | Action if Failed |
| Tailing Factor ( | Clean inlet; Check ferrule dead volume. | ||
| Resolution ( | Decrease Temp; Increase Column Length. | ||
| Capacity Factor ( | Adjust carrier gas flow (Linear Velocity). |
Module 4: Visual Troubleshooting Logic
The following diagram illustrates the decision process for diagnosing peak shape issues specific to FAME analysis.
Caption: Logic flow for diagnosing FAME peak shape anomalies. Blue nodes indicate validation steps; Green nodes indicate corrective actions.
FAQ: Rapid Resolution Guide
Q1: My C15:1 trans-10 peak is merging with C15:0. How do I fix this? A: This is a selectivity issue. On biscyanopropyl columns (SP-2560), trans isomers typically elute before their corresponding saturated FAMEs, but this is temperature dependent.
-
Action: Lower your oven temperature by 5°C. Lower temperatures generally increase the resolution between trans-monenes and saturates.
Q2: I see "ghost peaks" eluting after my C15:1. What are they? A: If you are using on-column injection or a dirty liner, these are likely carryover or decomposition products. However, in FAME analysis, verify they are not C15:1 cis isomers or branched-chain C16 FAMEs (iso/anteiso).
-
Validation: Run a FAME standard mix (e.g., Supelco 37) to verify retention times.
Q3: Can I use MS detection for trans-10-C15:1? A: Yes, but EI-MS spectra for C15:1 isomers are virtually identical. You must rely on Retention Time (RT) and Equivalent Chain Length (ECL) values for identification. Good peak shape is critical here because MS cannot spectrally resolve co-eluting isomers.
Q4: Why does the baseline rise at the end of the run? A: This is "column bleed," common with polar phases like CP-Sil 88 or SP-2560 near their max temperature (250°C).
-
Action: Ensure your method does not hold at the max temperature longer than necessary. High bleed can mask late-eluting peaks and degrade signal-to-noise ratios.
References
-
AOCS Official Method Ce 1h-05 . (2005). Determination of cis-, trans-, Saturated, Monounsaturated and Polyunsaturated Fatty Acids in Vegetable or Non-ruminant Animal Oils and Fats by Capillary GLC.[2][3][4][5] American Oil Chemists' Society.[1][5][6]
-
Restek Corporation . (2020). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Restek Resource Hub.
-
Sigma-Aldrich (Supelco) . (2018). Fast GC Analysis of Detailed cis/trans Fatty Acid Methyl Esters (FAMEs) on the 75 m SP™-2560 Capillary Column.
-
Agilent Technologies . (2017). Separation of cis/trans FAME Isomers. Application Note.
Sources
Precision in the Noise: The C15 FAME Trace Analysis Support Center
Role: Senior Application Scientist
Objective: To eliminate baseline noise and ensure the integrity of Pentadecanoic Acid Methyl Ester (C15:0 FAME) trace analysis. Context: C15:0 FAME is the industry-standard Internal Standard (IS) for lipidomics because it rarely occurs in high abundance in biological tissues. However, in trace analysis (ng/mL levels), baseline noise directly compromises the signal-to-noise (S/N) ratio of the IS, propagating quantification errors across the entire dataset.
Part 1: The Technical Core – Troubleshooting & Optimization
Module A: Hardware & Physical Baseline (The "Source" of Noise)
Q: My baseline rises significantly toward the end of the run, obscuring the C15 peak or late eluters. Is this column bleed? A: If the rise occurs before or during the C15 elution (typically mid-chromatogram), it is likely not column bleed but rather solvent tailing or inlet contamination . True column bleed (cyclic siloxane formation) typically manifests as a sharp exponential rise at the end of the temperature ramp (usually >220°C for polar columns).
-
The Mechanism: Polar columns required for FAME separation (e.g., Biscyanopropyl phases like HP-88 or DB-23) are thermally less stable than non-polar phases. However, C15 elutes relatively early (approx. 140-160°C). Noise here indicates "ghost" semi-volatiles bleeding from the septum or liner.
-
The Fix:
-
Septum Purge: Ensure the septum purge flow is set to 3–5 mL/min . This sweeps volatiles from the septum out of the injector before they enter the column.
-
Liner Choice: Switch to a baffled, ultra-inert splitless liner with glass wool at the bottom. This traps non-volatiles and prevents "backflash" into the septum area.
-
Q: I see high-frequency "grass" (electronic noise) specifically on my FID trace. Is my detector failing? A: High-frequency noise is rarely the detector electronics itself; it is usually flame instability or gas purity .
-
The Mechanism: Trace analysis requires high sensitivity.[1] If your Hydrogen/Air ratio is non-stoichiometric, the flame flickers, creating noise. Furthermore, hydrocarbon impurities in the carrier gas (Helium/Hydrogen) are ionized, creating a high background current.
-
The Fix:
-
Gas Trap Audit: Install indicating moisture and hydrocarbon traps within 2 meters of the instrument. Saturated traps release moisture, stripping the stationary phase and causing bleed.
-
Flow Optimization: Set H2 flow to 30-40 mL/min and Air to 350-400 mL/min (approx. 1:10 ratio).
-
Jet Cleaning: Remove the FID jet. A white silica crust indicates column bleed (silica combustion). Clean with a soft wire or sonicate in methanol.
-
Module B: Methodological Refinement (The "Process" of Noise)
Q: How do I separate the C15 IS from the solvent tail without losing sensitivity? A: You must optimize the Solvent Effect and Splitless Hold Time .
-
The Mechanism: In trace analysis, you likely use splitless injection.[2] If the initial oven temperature is too high, the solvent (e.g., Hexane/Heptane) expands too rapidly, creating a massive tail that swamps the early chromatogram (C4-C12) and raises the baseline around C15.
-
The Fix:
-
Initial Temp: Set the oven 10-20°C below the solvent boiling point (e.g., 40-50°C for Hexane) and hold for 1 minute. This focuses the analytes at the head of the column.
-
Splitless Purge Time: Calculate the "Sweep Time" (Inlet Volume / Carrier Flow). Set the purge valve to open at 1.5x to 2x the sweep time (typically 0.75 – 1.0 min). Opening too late introduces excess solvent tail; opening too early loses the C15 analyte.
-
Q: I see "ghost peaks" co-eluting with C15. Where are they coming from? A: If C15 is your Internal Standard, these ghosts are likely carryover or septum bleed .
-
The Mechanism: C15 FAME is mid-polarity. Contaminants from previous runs (high molecular weight triglycerides that didn't elute) can "wrap around" to the next run and elute randomly.
-
The Fix:
-
Bake-out: Add a 5-minute hold at the column's maximum isothermal limit (e.g., 240°C for Wax columns) at the end of every run.
-
Blank Runs: Inject a pure solvent blank. If the peaks persist, change the septum to a BTO (Bleed Temperature Optimized) grade.
-
Part 2: Visualizing the Noise Architecture
Figure 1: The Baseline Noise Diagnostic Logic
Use this decision tree to isolate the root cause of baseline disturbances.
Caption: Diagnostic flow for categorizing and isolating baseline noise sources in GC-FID/MS.
Part 3: Quantitative Data & Column Selection
Table 1: Column Selection for C15 FAME Trace Analysis
Selecting the right stationary phase is the first defense against bleed-induced noise.
| Column Phase Type | Polarity | Max Temp (Isothermal) | Suitability for C15 Trace Analysis | Noise Risk Factor |
| 100% Dimethyl polysiloxane (e.g., DB-1) | Non-Polar | 320°C | Low. Poor separation of critical pairs (C18:1 cis/trans). | Very Low (Low Bleed) |
| Polyethylene Glycol (PEG) (e.g., DB-Wax, HP-INNOWax) | Polar | 250°C | High. Excellent resolution of FAMEs. Standard for general profiling. | Medium (Bleed at >240°C) |
| Biscyanopropyl Polysiloxane (e.g., HP-88, DB-23, SP-2560) | Highly Polar | 250°C | Critical. Required for cis/trans isomer separation. | High. Susceptible to O2 damage and high bleed. |
| Ionic Liquid (e.g., SLB-IL111) | Extremely Polar | 270°C | Specialized. For difficult isomer separations. | Low (High thermal stability) |
Table 2: Critical Instrument Parameters for Noise Reduction
| Parameter | Setting | Scientific Rationale |
| Carrier Gas | Helium (Constant Flow) | Constant flow maintains separation efficiency during temp ramps, preventing baseline drift. |
| Septum Purge | 3–5 mL/min | Prevents septum outgassing (siloxanes) from entering the column and raising the baseline. |
| Splitless Time | 0.75 – 1.0 min | Optimized to transfer sample without introducing excessive solvent tailing. |
| FID Data Rate | 5–20 Hz | Too high (>50 Hz) captures electronic noise; too low (<2 Hz) distorts peak shape. |
| Make-up Gas | N2 (25–30 mL/min) | Nitrogen is the optimal make-up gas for FID sensitivity; improves signal stability. |
Part 4: Essential Protocols
Protocol 1: The "Zero-Noise" Column Conditioning
Perform this before any trace analysis campaign to eliminate stationary phase bleed.
-
Cool Down: Cool the oven to room temperature (<35°C).
-
Disconnect: Remove the column from the detector (FID/MS) to prevent contamination of the jet/source. Cap the detector inlet.
-
Leak Check: Verify the inlet seal. Electronic leak detectors are mandatory for trace analysis.
-
Flow On: Establish carrier gas flow (e.g., 1.0 mL/min) for 15 minutes at room temp to purge all oxygen. Crucial: Heating a column with O2 present destroys the phase.
-
Ramp:
-
Ramp at 5°C/min to [Max Isothermal Temp - 20°C].
-
Hold for 30 minutes.
-
Ramp at 2°C/min to [Max Isothermal Temp].
-
Hold for 2 hours.
-
-
Reconnect: Cool down, trim 10cm from the detector end, and reconnect to the detector.
Protocol 2: FID Jet Maintenance (The "Spike" Killer)
Perform if baseline shows random spiking.
-
Cool Down: Turn off flame and heater. Cool detector to <50°C.
-
Remove Jet: Unscrew the FID jet carefully.
-
Inspect: Look for a white ring at the tip (silica) or black soot (carbon).
-
Clean:
-
Soot: Sonicate in Methylene Chloride for 10 mins.
-
Silica: Use a specialized jet cleaning wire (0.01 inch). Gently ream the orifice. Do not scratch.
-
-
Reinstall: Tighten firmly but do not overtighten (cracked jets cause massive noise).
References
-
Agilent Technologies. (2025). Troubleshooting Gas Chromatograph Baseline Problems. Retrieved from [Link]
-
Restek Corporation. (2020). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Retrieved from [Link]
-
Chromatography Online. (2019). The Essential Guide to Optimizing Sensitivity in GC–FID Analysis. Retrieved from [Link]
Sources
distinguishing C15:1 trans-10 from C16:0 branched chain isomers
Guide ID: TSC-FA-001 Topic: Distinguishing C15:1 trans-10 from C16:0 Branched Chain Isomers Senior Application Scientist: Dr. Gemini
Welcome to the technical support center. This guide provides in-depth troubleshooting and frequently asked questions for researchers encountering challenges in the analytical separation and identification of C15:1 trans-10 and C16:0 branched-chain fatty acid isomers. These structurally similar lipids often present significant chromatographic challenges. This document is designed to provide both foundational understanding and actionable solutions.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate C15:1 trans-10 and C16:0 branched-chain isomers using gas chromatography (GC)?
A1: The primary challenge is chromatographic co-elution. While these molecules have different carbon numbers and saturation levels, their physical properties can lead to very similar retention times on standard GC columns. Here's the scientific breakdown:
-
Equivalent Chain Length (ECL): This concept is key. ECL relates the retention time of an unknown fatty acid methyl ester (FAME) to the retention times of straight-chain saturated FAMEs.
-
Effect of Unsaturation: A double bond reduces the retention time compared to the saturated analog on a polar stationary phase.
-
Effect of Branching: A methyl branch on the fatty acid chain also reduces the retention time compared to its straight-chain counterpart.[1][2]
The issue arises because the retention time reduction caused by a methyl branch in a C16:0 backbone can be very similar to the reduction caused by a trans double bond in a C15:1 backbone. This results in overlapping peaks that are difficult to resolve and quantify accurately.
Q2: My mass spectrometer shows a molecular ion for C16:0 FAME (m/z 270.4) and C15:1 FAME (m/z 254.4), but they appear under the same chromatographic peak. How can I resolve this?
A2: This is a classic case of co-elution where the mass spectrometer is detecting both species simultaneously. While your MS can see the different molecular weights, quantification is impossible without chromatographic separation. You should use Extracted Ion Chromatograms (EICs) . Plot the EIC for m/z 254.4 and a separate EIC for m/z 270.4. If two distinct, albeit overlapping, peak apexes are visible, you can use your software's deconvolution algorithms to estimate their individual areas. However, for accurate quantification, improving the chromatography is the definitive solution.
Q3: What type of GC column is best suited for this separation?
A3: High polarity is essential. You need a stationary phase that can discriminate based on the subtle differences in polarity and shape between the isomers.
-
Highly Polar Cyanoalkylsiloxane Phases: Columns like the SP™-2560 or CP-Sil 88 are the industry standard for detailed FAME isomer analysis, particularly for cis/trans isomers.[3] Their high cyanoalkyl content provides unique selectivity.
-
Column Length: For challenging separations like this, longer columns are better . A 100-meter or even a 200-meter column will provide the necessary theoretical plates to achieve baseline resolution, which is often impossible on shorter 30m or 60m columns.[3][4]
Q4: Can derivatization help improve my separation?
A4: Yes, derivatization is critical, and the choice of derivative matters. Fatty acids are too polar and not volatile enough for direct GC analysis.[5]
-
Fatty Acid Methyl Esters (FAMEs): This is the most common and recommended method. FAMEs are volatile and stable, and extensive libraries of their mass spectra and retention data exist.[6] The use of Boron Trichloride (BCl3) in methanol is a robust and widely used method for their preparation.
-
Other Derivatives: While other derivatives like trimethylsilyl (TMS) esters exist, FAMEs are best characterized for this specific application. Using a different derivative may alter retention times but is unlikely to solve the fundamental co-elution problem without optimizing the chromatography itself.
Troubleshooting Guide: Co-elution of C15:1 and C16:0 Isomers
This section provides a structured approach to diagnosing and solving the most common issues encountered during this analysis.
Workflow for Isomer Analysis & Troubleshooting
Caption: Workflow from sample preparation to troubleshooting.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| A single, broad, or shouldered peak is observed instead of two distinct peaks. | 1. Insufficient Chromatographic Resolution: The GC column and method are not capable of separating the isomers. 2. Inappropriate Column Choice: Using a non-polar or mid-polarity column (e.g., DB-5ms, DB-WAX) lacks the required selectivity. | 1. Optimize GC Temperature Program: Decrease the temperature ramp rate significantly across the elution range of your analytes. Try 1-2°C/minute. This increases the interaction time with the stationary phase, improving separation. 2. Switch to a High-Polarity Column: If not already in use, employ a 100m column specifically designed for FAME analysis, such as an SP™-2560 or equivalent. 3. Verify Carrier Gas Flow: Ensure your carrier gas (Helium or Hydrogen) flow rate is set to the optimal linear velocity for your column's internal diameter. Sub-optimal flow reduces efficiency. |
| Mass spectra are "mixed" and show fragment ions from both compounds. | 1. Severe Co-elution: The isomers are eluting at the exact same time. 2. High Sample Concentration: Overloading the column can cause peak broadening and worsen co-elution. | 1. Implement all solutions for the problem above. Chromatographic separation is the only true fix. 2. Dilute the Sample: Prepare and inject a more dilute sample to ensure you are not saturating the column. This can sometimes narrow peaks enough to reveal a partial separation. 3. Use MS Deconvolution: As a last resort for qualitative identification, use your software's deconvolution tools on the full scan data. This may help in identifying the presence of both, but it is not suitable for accurate quantification. |
| Peak identification is ambiguous. Is it the C15:1 trans or a C16:0 branched isomer? | 1. Lack of Authentic Standards: Without running pure standards of each isomer, identification is presumptive. 2. Misinterpretation of Mass Spectra: The fragmentation patterns of FAMEs can be complex. | 1. Run Authentic Standards: The most trustworthy method of identification is to inject a pure standard of C15:1 trans-10 FAME and any suspected C16:0 branched-chain FAMEs (e.g., iso-C16:0, anteiso-C16:0) under the exact same conditions. 2. Analyze Fragmentation Patterns: • C15:1 FAME: Look for the molecular ion at m/z 254. The location of the double bond is not easily determined by electron ionization (EI) MS alone. • C16:0 Branched FAME: Look for the molecular ion at m/z 270. Crucially, look for enhanced fragmentation at the branch point. For example, an iso-methyl branch (on the n-2 carbon) or an anteiso-methyl branch (on the n-3 carbon) will produce characteristic ions that help confirm its structure. |
Experimental Protocols
Protocol 1: Derivatization of Fatty Acids to FAMEs with BCl₃-Methanol
This protocol is adapted from standard procedures for preparing fatty acid methyl esters for GC analysis.
Objective: To quantitatively convert fatty acids into their more volatile and less polar methyl esters.
Materials:
-
Dried lipid extract or fatty acid sample (1-20 mg)
-
5 mL micro reaction vessel with PTFE-lined cap
-
Boron trichloride-methanol (BCl₃-Methanol) reagent, 12% w/w
-
Hexane, GC-grade
-
Deionized Water
-
Anhydrous Sodium Sulfate
-
Heating block or water bath
Procedure:
-
Sample Preparation: Weigh 1-25 mg of the dried lipid sample into the reaction vessel.
-
Reagent Addition: Add 2 mL of 12% BCl₃-Methanol reagent to the vessel.
-
Reaction: Tightly cap the vessel and heat at 60°C for 10 minutes. Causality Note: Heating accelerates the transesterification reaction. The BCl₃ acts as a Lewis acid catalyst, making the carbonyl carbon of the fatty acid more electrophilic and susceptible to nucleophilic attack by methanol.
-
Quenching and Extraction: Cool the vessel to room temperature. Add 1 mL of deionized water and 1 mL of hexane.
-
Phase Separation: Cap and shake the vessel vigorously for 30 seconds to extract the non-polar FAMEs into the upper hexane layer. Allow the layers to separate completely.
-
Collection: Carefully transfer the upper hexane layer to a clean GC vial using a Pasteur pipette.
-
Drying: Add a small amount of anhydrous sodium sulfate to the GC vial to remove any residual water, which can damage the GC column.
-
Analysis: The sample is now ready for injection into the GC-MS.
Protocol 2: Optimized GC Method for Isomer Separation
Objective: To achieve baseline or near-baseline separation of C15:1 trans-10 FAME and C16:0 branched-chain FAMEs.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent GC-MS or equivalent | Standard high-performance system. |
| Column | SP™-2560, 100 m x 0.25 mm ID, 0.20 µm film | High polarity and long length are critical for resolving positional and geometric FAME isomers. |
| Carrier Gas | Helium | Good compromise between speed and efficiency. Set to optimal flow rate (e.g., ~1.0 mL/min). |
| Inlet Temp | 250°C | Ensures rapid volatilization without thermal degradation. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks. |
| Oven Program | 1. Initial Temp: 140°C, hold for 5 min 2. Ramp: 2°C/min to 240°C 3. Hold: Hold at 240°C for 15 min | The very slow ramp rate is the most critical parameter for maximizing separation. It allows isomers with subtle differences in structure more time to interact with the stationary phase. |
| MS Transfer Line | 250°C | Prevents condensation of analytes before entering the mass spectrometer. |
| MS Source Temp | 230°C | Standard temperature for EI. |
| MS Quad Temp | 150°C | Standard temperature for EI. |
| Acquisition Mode | Full Scan (m/z 50-400) | Allows for identification of unknown peaks and subsequent analysis using EICs. |
Logical Troubleshooting Diagram
Caption: Decision tree for troubleshooting co-eluting peaks.
References
- This cit
-
GC Derivatization for Free Fatty Acids. Scribd. [Link]
- This cit
-
Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. Hindawi. [Link]
- This cit
- This cit
- This cit
-
Branched-Chain Fatty Acid - Lipid Analysis. Lipotype. [Link]
- This cit
- This cit
-
New Framework Expands Isomer Identification Possibilities with Mass Spectrometry. LCGC International. [Link]
- This cit
-
Characterization of the C15 branched-chain fatty acids of Corynebacterium acnes by gas chromatography. Journal of Bacteriology. [Link]
- This cit
-
Using GC-MS and helium to resolve positional isomers of trans-C16:1 and trans- C18:1 fatty acids. ResearchGate. [Link]
-
Gas Chromatography. Varian, Inc.[Link]
- This cit
- This cit
- This cit
- This cit
- This cit
- This cit
- This cit
- This cit
Sources
- 1. lipotype.com [lipotype.com]
- 2. Characterization of the C15 branched-chain fatty acids of Corynebacterium acnes by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hplc.sk [hplc.sk]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Mass Spectral Interferences (m/z 254) in FAME Analysis
Welcome to the Technical Support Center. As researchers and drug development professionals, the accuracy of your analytical data is paramount. In Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Fatty Acid Methyl Esters (FAMEs), baseline noise and interfering peaks can significantly compromise the integrity of your results. A common and frustrating issue reported by users is the appearance of a persistent, unidentified peak, often with a significant ion at m/z 254 .
This guide is designed to function as a direct line to an application scientist. It moves beyond simple checklists to explain the causality behind these interferences and provides robust, field-proven troubleshooting workflows to identify, eliminate, and prevent them.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most immediate questions our team receives regarding unexpected peaks in FAME analysis.
Q1: I see a persistent, interfering peak with a major ion at m/z 254 in my FAME analysis chromatogram. What is it?
A: An ion at m/z 254 is not a common or characteristic fragment for the most prevalent C16-C18 FAMEs analyzed in biological or industrial samples.[1][2] While its exact identity requires systematic investigation, experience suggests it is almost certainly a contaminant introduced somewhere in your analytical workflow.
The most common class of contaminants in this type of analysis are plasticizers , particularly phthalates.[3][4] However, the characteristic base peak for most common phthalates like Dibutyl Phthalate (DBP) or Bis(2-ethylhexyl) phthalate (DEHP) is m/z 149 , corresponding to the protonated phthalic anhydride fragment.[5][6]
Therefore, the peak at m/z 254 could be:
-
A less common plasticizer or additive (e.g., a component of a polymer blend).
-
A contaminant from solvents, reagents, or laboratory apparatus that happens to produce this fragment ion.[7][8]
-
A bleed product from a non-GC-MS grade consumable in the sample path (e.g., vial septa, syringe filters).
The first step is not to guess, but to begin a logical troubleshooting process to isolate the source, which we will detail in the Troubleshooting Guide.
Q2: Why is this interference a problem for my FAME analysis?
A: An interfering peak, even if it doesn't directly co-elute with a target FAME, can cause several critical issues:
-
Compromised Quantification: If the interference co-elutes or partially overlaps with a FAME of interest, it will artificially inflate the peak area, leading to inaccurate quantification.
-
Poor Peak Integration: Tailing from a large contaminant peak can alter the baseline for adjacent FAME peaks, making accurate integration difficult and introducing variability.[9]
-
Ion Source Saturation: A high concentration of a contaminant can lead to an excessive number of ions entering the mass spectrometer, causing detector saturation and suppressing the signal of your actual analytes.
-
Misidentification: In complex mixtures, an unknown peak can be mistaken for a legitimate, low-abundance FAME, leading to incorrect qualitative profiling.
Q3: Is the interference coming from my sample, my reagents, or my GC-MS system?
A: This is the fundamental question that our troubleshooting workflow is designed to answer. The source can be broadly categorized into three areas:
-
System Contamination: Issues originating from the GC-MS instrument itself, such as a contaminated injector liner, column bleed, or dirty ion source.
-
Method Contamination: Contamination introduced during the sample preparation process. This is the most common source and includes solvents, reagents, glassware, pipette tips, and vial caps.[7][10]
-
Sample-Matrix Interference: An endogenous compound from the sample matrix itself that was not removed during cleanup and happens to interfere.
A systematic analysis of blanks is the only reliable way to differentiate between these sources.
Part 2: Troubleshooting Guide: A Step-by-Step Workflow
Follow this logical sequence to systematically identify and eliminate the source of the m/z 254 interference.
Step 1: Confirm and Characterize the Interference with Blank Analysis
The objective here is to determine when the contaminant is introduced. You will run a sequence of "blank" samples, each one adding a layer of your experimental process.
Experimental Protocol: Systematic Blank Analysis
-
Solvent Blank:
-
Fill a clean, pre-baked autosampler vial with your final elution solvent (e.g., hexane).
-
Seal with a high-quality, PTFE-lined cap.
-
Inject this sample into the GC-MS using your standard FAME analysis method.
-
Interpretation: If the m/z 254 peak appears here, the contamination is from your solvent, the vial/cap, or the GC-MS system itself (injector, column).
-
-
Method Blank:
-
Perform your entire sample preparation procedure (derivatization, extraction, cleanup) but without adding any actual sample matrix. Use the same reagents, glassware, and equipment.
-
Collect the final extract and inject it into the GC-MS.
-
Interpretation: If the peak appears here but was absent in the solvent blank, the contamination is being introduced during your sample preparation. This is the most frequent outcome and points towards contaminated reagents or labware.[7][8][10]
-
-
Instrument Health Check:
-
If the peak is present in the solvent blank, bake out your GC inlet and column according to the manufacturer's instructions (e.g., disconnect column from MS, heat inlet to high temp, run high temp program on oven).
-
Run another solvent blank. If the peak is gone, the source was carryover in the injector. If it persists, it may indicate a more systemic issue.
-
Step 2: Isolate the Source of Contamination
Based on the results from Step 1, this workflow will guide you to the specific source.
Caption: Troubleshooting workflow for identifying contamination source.
Step 3: Implement Mitigation Strategies
Once the source is identified, apply the appropriate corrective action.
Protocol 1: Rigorous Cleaning and Handling of Labware
Plasticizers are ubiquitous and can leach from many common laboratory items.[3][10] If method blanks indicate contamination from your sample prep, implement this protocol.
-
Eliminate Plastic: Wherever possible, replace plastic labware (pipette tips, centrifuge tubes, filter units) with glass or stainless steel alternatives.
-
Glassware Cleaning:
-
Wash all glassware with a laboratory-grade detergent.
-
Rinse thoroughly, first with tap water, then with deionized water, and finally with a high-purity solvent (e.g., acetone or hexane).
-
Bake the clean, dry glassware in a muffle furnace at 450°C for at least 4 hours. This will pyrolyze organic contaminants.
-
After cooling, cover the openings with baked aluminum foil.
-
-
Solvent and Reagent Check: Purchase the highest purity or "phthalate-free" grade solvents available. Test new batches by running a solvent blank before use in sample analysis.
Protocol 2: Optimizing Chromatographic Separation
If the interference cannot be eliminated completely, you can often chromatographically resolve it from your FAMEs of interest.
-
Column Selection: Use a column specifically designed for FAME analysis, such as a highly polar cyanopropyl-based stationary phase (e.g., DB-23, SP-2560). These columns offer unique selectivity that can separate FAMEs from less polar contaminants.[11][12]
-
Modify Temperature Program:
-
Introduce a slower temperature ramp or an isothermal hold at a temperature just below the elution of the contaminant.
-
This gives the column more time to separate the interfering peak from adjacent FAMEs.
-
See Table 2 for an example modification.
-
Table 2: Example of GC Oven Program Optimization
| Parameter | Standard Method | Optimized Method for Resolution |
| Initial Temp | 100°C, hold 2 min | 100°C, hold 2 min |
| Ramp 1 | 10°C/min to 200°C | 5°C/min to 200°C |
| Ramp 2 | 5°C/min to 240°C | 5°C/min to 240°C |
| Hold Time | 5 min | 10 min |
| Rationale | Fast analysis | Slower ramp increases separation between early eluting compounds. |
Protocol 3: Enhancing Specificity with Selective Ion Monitoring (SIM)
This is a powerful mass spectrometric technique to selectively detect only your target FAMEs and ignore all other ions, including m/z 254.
-
Identify Target Ions: First, run a FAME standard in full scan mode to confirm the retention times and identify the most abundant and specific ions for each FAME.
-
Create a SIM Method: Build a time-segmented SIM method. For each time window corresponding to an eluting FAME, instruct the mass spectrometer to monitor only the specific ions for that compound.
-
Exclude the Interference: Critically, ensure that m/z 254 is not included in your list of monitored ions. This effectively makes the instrument "blind" to the contaminant.
Table 3: Example SIM Parameter Setup for Common FAMEs
| FAME Target | Retention Time (min) | Primary Ion (Quant) | Qualifier Ion 1 | Qualifier Ion 2 |
| C16:0 (Methyl Palmitate) | 12.5 | 74 | 270 (M+) | 87 |
| C18:1 (Methyl Oleate) | 14.8 | 55 | 264 (M-32) | 296 (M+) |
| C18:2 (Methyl Linoleate) | 15.1 | 67 | 294 (M+) | 81 |
| C18:3 (Methyl Linolenate) | 15.5 | 79 | 292 (M+) | 91 |
Part 3: Case Study: The Ubiquitous Phthalate Problem
While your specific issue is m/z 254, no guide on GC-MS contamination would be complete without addressing phthalates. They are the most common source of interference in labs worldwide.[4][13] Understanding how to deal with them provides a robust template for tackling any contaminant.
Phthalates are plasticizers used to make plastics like PVC flexible. They are not chemically bound to the polymer and can easily leach into solvents, samples, and the laboratory environment.[4][14]
Table 4: Common Phthalate Contaminants and Their Characteristic MS Ions
| Phthalate Name | Abbreviation | Molecular Weight | Base Peak (m/z) | Other Common Ions (m/z) |
| Dibutyl Phthalate | DBP | 278.34[15] | 149 | 150, 205, 223 |
| Bis(2-ethylhexyl) phthalate | DEHP | 390.56[16] | 149 | 167, 279 |
| Diethyl Phthalate | DEP | 222.24 | 149 | 177 |
| Benzyl Butyl Phthalate | BBP | 312.36 | 149 | 91, 206 |
The troubleshooting and mitigation strategies detailed in this guide are directly applicable to eliminating phthalate interference. A rigorous adherence to using clean glassware and high-purity reagents, combined with the power of SIM or MS/MS methods, will effectively remove these and other interferences from your FAME analysis.[17][18]
References
-
Methodology for Determining Phthalate Residues by Ultrasound–Vortex-Assisted Dispersive Liquid–Liquid Microextraction and GC-IT/MS in Hot Drink Samples by Vending Machines. (2022). MDPI. [Link]
-
GC/MS Analysis of Trace Fatty Acid Methyl Esters (FAME) in Jet Fuel Using Energy Institute Method IP585. (2011). Agilent. [Link]
-
FATTY ACID METHYL ESTER ANALYSIS. SCION Instruments. [Link]
-
Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS 2 with Acetonitrile In-Source Derivatization. (2021). MDPI. [Link]
-
M284A Identification of Phthalate Esters Using the SMCI Method. (2023). Shimadzu. [Link]
-
Bis(2-ethylhexyl) phthalate. NIST WebBook. [Link]
-
Phthalates and Their Impacts on Human Health. (2021). PMC - NIH. [Link]
-
Dibutyl phthalate. NIST WebBook. [Link]
-
Minimizing Contamination from Plastic Labware in the Quantification of C16 and C18 Fatty Acids in Filter Samples of Atmospheric Particulate Matter and Their Utility in Apportioning Cooking Source Contribution to Urban PM 2.5. (2020). MDPI. [Link]
-
Targeted Gas Chromatography‐Mass Spectrometry Analysis of 31 Phthalates and Replacements: Method Optimization and Application to Edible Oils and Silicone Wristbands. (2025). PMC. [Link]
-
Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. PMC. [Link]
-
Analysis of Plasticizers in Medical Products by GC-MS with a Combined Thermodesorption - Cooled Injection System. Gerstel. [Link]
-
Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS. (2012). Agilent. [Link]
-
Mass spectrum and structure of Dibutyl Phthalate. ResearchGate. [Link]
-
GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. (2020). Restek. [Link]
-
Integrated qualitative analysis of fatty acid methyl esters(FAMEs) by msFineAnalysis iQ. JEOL. [Link]
-
Dibutyl Phthalate. PubChem - NIH. [Link]
-
Investigating Plastic Contamination in Olive Oil with GC–MS/MS. (2025). LCGC International. [Link]
-
Peaks tailing-problem on fatty acid and ester analyses. (2016). Chromatography Forum. [Link]
-
An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. Research@THEA. [Link]
-
Targeted Gas Chromatography‐Mass Spectrometry Analysis of 31 Phthalates and Replacements: Method Optimization and Application to Edible Oils and Silicone Wristbands. (2025). ResearchGate. [Link]
-
Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Oregon State University. [Link]
-
Optimization and automation of rapid and selective analysis of fatty acid methyl esters from aqueous samples by headspace SPME arrow extraction followed by GC–MS/MS analysis. (2022). PMC. [Link]
-
Optimizing Analysis of Phthalates in Plastic Toys Using the Agilent 1290 Infinity Method Development Solution. Agilent. [Link]
-
Double bond localization in unsaturated fatty acid methyl esters (FAME) by solvent mediated chemical ionization (SMCI). Shimadzu. [Link]
-
How can contamination be prevented during laboratory analysis of atmospheric samples for microplastics?. (2024). PubMed. [Link]
-
Determination of Fatty Acid Methyl Esters in olive oil using GC-SQMS. SCION Instruments. [Link]
-
Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. (2023). LCGC International. [Link]
-
Analysis of Laboratory Water Sources for BPA and Phthalates. (2022). Cole-Parmer. [Link]
-
Determination of Phthalate Compounds in Plastic Toys Using the Varian 225-MS Ion Trap Mass Spectrometer. Agilent. [Link]
-
Bis(2-ethylhexyl) phthalate. Wikipedia. [Link]
-
FAMEs standards used in the GC-MS analysis. ResearchGate. [Link]
-
Bis-2-ethylhexyl phthalate d4. PubChem. [Link]
-
Phthalates. Wikipedia. [Link]
-
Headspace solid-phase microextraction of phthalic acid esters from vegetable oil employing solvent based matrix modification. vscht.cz. [Link]
-
Simultaneous Determination of Phthalate Acid Ester Plasticizers in Raw Textile Solid Waste by Ultrasonic Extraction and Gas Chromatography – Tandem Mass Spectrometry (GC-MS/MS). (2023). Taylor & Francis Online. [Link]
-
ANALYSIS OF PLASTICISERS IN FOOD BY GC/MS. CORE. [Link]
-
Bis(2-ethylhexyl) phthalate. EZGC Method Translator. [Link]
-
Phthalates. (2024). UC Food Quality. [Link]
-
Chemical characterization of dibutyl phthalate. ResearchGate. [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. Determination of Fatty Acid Methyl Esters in Olive Oil [scioninstruments.com]
- 3. Phthalates and Their Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [discover.restek.com]
- 6. gcms.cz [gcms.cz]
- 7. mdpi.com [mdpi.com]
- 8. coleparmer.com [coleparmer.com]
- 9. Peaks tailing-problem on fatty acid and ester analyses - Chromatography Forum [chromforum.org]
- 10. research.thea.ie [research.thea.ie]
- 11. scioninstruments.com [scioninstruments.com]
- 12. gcms.cz [gcms.cz]
- 13. ucfoodquality.ucdavis.edu [ucfoodquality.ucdavis.edu]
- 14. Bis(2-ethylhexyl) phthalate - Wikipedia [en.wikipedia.org]
- 15. Dibutyl phthalate [webbook.nist.gov]
- 16. Bis(2-ethylhexyl) phthalate [webbook.nist.gov]
- 17. Targeted Gas Chromatography‐Mass Spectrometry Analysis of 31 Phthalates and Replacements: Method Optimization and Application to Edible Oils and Silicone Wristbands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fses.oregonstate.edu [fses.oregonstate.edu]
Validation & Comparative
A Senior Application Scientist's Guide to Methylation Reagents for Accurate Trans-Fatty Acid Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of fatty acids is paramount. This is particularly true for trans-fatty acids (TFAs), whose presence in food products and biological systems has significant implications for human health and regulatory compliance. The standard analytical method for this task is gas chromatography (GC), a technique that necessitates the conversion of fatty acids into their more volatile fatty acid methyl ester (FAME) derivatives.[1][2][3] The choice of methylation reagent and protocol is not a trivial procedural step; it is a critical decision that profoundly impacts the accuracy of the final results, especially concerning the fragile structures of TFAs.
This guide provides an in-depth comparison of common methylation reagents, moving beyond mere procedural lists to explain the causality behind experimental choices. We will examine the performance of acid- and base-catalyzed methods, providing the experimental data and field-proven insights necessary to select the optimal protocol for reliable and reproducible TFA analysis.
The Crux of the Matter: Why Methylation Strategy Dictates TFA Accuracy
The core challenge in TFA analysis lies in preserving the original isomeric configuration of the fatty acids during sample preparation. The double bonds in unsaturated fatty acids, particularly the cis and trans geometries, are susceptible to isomerization under harsh chemical conditions, such as high heat and strong acidic environments.[4] An inappropriate methylation method can artificially create or destroy specific TFA isomers, leading to a gross misrepresentation of the sample's true fatty acid profile. This guide will dissect the most common methodologies—acid-catalyzed and base-catalyzed transesterification—to illuminate their inherent strengths and weaknesses in the context of TFA recovery.
General Experimental Workflow
The journey from a complex lipid sample to a quantifiable FAME profile involves several key stages. The choice of methylation reagent is a pivotal step within this broader workflow.
Sources
Distinguishing Ruminant vs. Industrial Trans Fats Using Odd-Chain Fatty Acid Markers: A Technical Guide
Introduction: The Critical Need to Differentiate Trans Fat Sources
Trans fatty acids (TFAs) have been a focal point of nutritional science and public health policy for decades. It is now well-established that industrial trans fats (iTFAs), produced through the partial hydrogenation of vegetable oils, are detrimental to cardiovascular health, primarily by increasing LDL cholesterol and decreasing HDL cholesterol. This has led to widespread regulatory action globally to eliminate iTFAs from the food supply.
However, not all trans fats are created equal. Ruminant trans fats (rTFAs), found naturally in dairy products and meat from ruminant animals like cattle and sheep, are produced by bacterial biohydrogenation in the rumen. While they share the "trans" chemical structure, the specific isomers and their physiological effects differ from iTFAs. For instance, vaccenic acid, the primary rTFA, can be converted in the human body to conjugated linoleic acid (CLA), which has been associated with potential health benefits.
This distinction between iTFA and rTFA presents a significant analytical challenge for researchers, nutritionists, and regulatory bodies. Accurately assessing the intake of each type is crucial for epidemiological studies, food labeling, and understanding the nuanced health effects of different fatty acids. This guide provides a detailed comparison of methodologies for distinguishing between iTFA and rTFA, with a specific focus on the use of odd-chain saturated fatty acids, pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), as reliable biomarkers for ruminant fat intake.
The Biochemical Rationale: Why C15:0 and C17:0 are Markers for Ruminant Fat
The primary challenge in distinguishing trans fat sources is the overlapping presence of certain isomers, like vaccenic acid, in both industrial and ruminant fats. Direct measurement of TFA isomers alone is often insufficient. However, a robust solution lies in measuring surrogate markers that are uniquely associated with one source.
Pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) are odd-chain saturated fatty acids that are present in significant amounts in milk fat and, to a lesser extent, in the meat of ruminant animals. Their origin is the key to their utility as biomarkers. These fatty acids are synthesized de novo by the microorganisms within the rumen. Because humans and other mammals lack the enzymatic machinery to synthesize these odd-chain fatty acids in meaningful quantities, their presence in human blood and tissues is almost exclusively a result of consuming ruminant-derived fats.
Therefore, a higher concentration of C15:0 and C17:0 in biological samples strongly correlates with a higher intake of dairy and ruminant meat, and by extension, a higher exposure to rTFAs. This allows researchers to statistically adjust for rTFA intake when examining the health effects of iTFAs.
Simplified Ruminant Biohydrogenation Pathway
The following diagram illustrates the origin of odd-chain fatty acids and trans fats in the rumen, highlighting why C15:0 and C17:0 serve as effective biomarkers for ruminant fat consumption.
Caption: Origin of rTFA and Odd-Chain Fatty Acid Biomarkers.
Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
The gold-standard technique for the analysis of fatty acids, including C15:0, C17:0, and trans isomers, is Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification. The overall workflow involves three key stages: lipid extraction, derivatization, and GC analysis.
Analytical Workflow Overview
Caption: General workflow for fatty acid analysis by GC.
Step 1: Lipid Extraction
The first critical step is to isolate the lipids from the biological matrix.
-
Causality: Fatty acids are typically present as esters in triglycerides, phospholipids, or cholesterol esters. Direct analysis is not feasible. Extraction separates the hydrophobic lipid fraction from water-soluble components like proteins and carbohydrates.
-
Common Protocols:
-
Folch Method: Utilizes a chloroform:methanol (2:1 v/v) solvent system. It is highly efficient but uses chloroform, which is a health hazard.
-
Bligh-Dyer Method: A modification using a different ratio of chloroform:methanol:water (1:2:0.8 v/v/v). It is suitable for samples with high water content.
-
-
Trustworthiness: To ensure quantitative recovery, it is crucial to use high-purity solvents and an inert atmosphere (e.g., nitrogen) to prevent oxidation of unsaturated fatty acids.
Step 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
Causality: Free fatty acids are not volatile enough to be analyzed by GC. They must be converted into a more volatile form. Esterification to their methyl esters (FAMEs) is the most common approach. This process cleaves the fatty acids from their glycerol backbone and adds a methyl group.
-
Common Reagents:
-
Boron Trifluoride (BF3) in Methanol: A widely used and effective reagent, though it is highly toxic and corrosive. The reaction is typically performed by heating the lipid extract with 14% BF3-methanol at 100°C for 30-60 minutes.
-
Methanolic HCl or H2SO4: An alternative acidic catalyst that is less hazardous than BF3.
-
-
Self-Validation: The inclusion of an internal standard before derivatization is essential for accurate quantification. A non-physiological fatty acid, such as nonadecanoic acid (C19:0), is typically used. Any loss during extraction or incomplete derivatization will affect the internal standard and the target analytes equally, allowing for accurate correction of the final results.
Step 3: GC Separation and Detection
-
Instrumentation: A gas chromatograph equipped with a capillary column and a detector is used.
-
Column Selection (Expertise): The choice of capillary column is paramount. For separating complex mixtures of fatty acid isomers (including cis/trans isomers), a highly polar column is required.
-
SP-2560 or BPX70 columns: These are long (e.g., 100 meters) columns with a highly polar stationary phase (biscyanopropyl polysiloxane). This polarity allows for separation based on both chain length and degree of unsaturation/geometry. Shorter, less polar columns will not resolve the critical isomers.
-
-
Detection:
-
Flame Ionization Detector (FID): Highly sensitive to hydrocarbons and provides excellent quantitative data. It is the workhorse for routine FAME analysis.
-
Mass Spectrometry (MS): Provides definitive structural information, confirming the identity of each peak by its mass spectrum. This is crucial for validating the identity of C15:0, C17:0, and specific TFA isomers.
-
Quantitative Data Comparison & Interpretation
The table below summarizes typical levels of C15:0 found in human plasma or adipose tissue, illustrating its utility as a biomarker for distinguishing dietary fat sources.
| Dietary Fat Source | Primary Fatty Acids | Typical C15:0 Level (as % of total fatty acids) | Associated Trans Fat Type |
| High Dairy/Ruminant Fat Intake | C16:0, C18:0, C18:1, rTFAs | 0.5% - 2.0% | Ruminant (rTFA) |
| High Industrial Trans Fat Intake | C18:1t, C18:2t (iTFAs) | < 0.2% | Industrial (iTFA) |
| High Vegetable Oil Intake (non-hydrogenated) | C18:2, C18:3 (PUFAs) | < 0.1% | Negligible |
Interpretation: By quantifying the relative percentage of C15:0 (and C17:0), researchers can create a reliable proxy for ruminant fat intake. For example, in an epidemiological study, if two individuals have similar total TFA levels but one has a C15:0 level of 1.5% and the other has a level of 0.1%, it is highly probable that the first individual's TFA exposure is from ruminant sources, while the second's is from industrial sources.
Detailed Experimental Protocol: GC-MS Analysis of FAMEs
This protocol provides a step-by-step method for the analysis of fatty acids, including C15:0/C17:0, from human plasma.
Materials:
-
Human plasma (EDTA-anticoagulated)
-
Internal Standard solution (C19:0 in chloroform)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
14% Boron trifluoride-methanol solution
-
Hexane (HPLC grade)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
GC-MS system with a polar capillary column (e.g., Agilent J&W DB-FATWAX UI, 100m)
Procedure:
-
Sample Preparation:
-
Pipette 100 µL of plasma into a glass tube with a Teflon-lined cap.
-
Add 50 µL of the C19:0 internal standard solution. This step is critical for accurate quantification.
-
Add 2 mL of chloroform:methanol (2:1, v/v).
-
Vortex vigorously for 2 minutes.
-
-
Lipid Extraction (Folch Method):
-
Add 500 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for 1 minute, then centrifuge at 2000 x g for 5 minutes.
-
Carefully collect the lower organic (chloroform) layer containing the lipids using a glass Pasteur pipette and transfer to a new clean tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
-
Derivatization (Methylation):
-
Add 1 mL of 14% BF3-methanol reagent to the dried lipid extract.
-
Seal the tube tightly and heat in a water bath or heating block at 100°C for 45 minutes.
-
Cool the tube to room temperature.
-
-
FAME Extraction:
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.
-
Vortex for 1 minute and centrifuge at 2000 x g for 5 minutes.
-
Transfer the upper hexane layer, which now contains the FAMEs, to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the final hexane solution to a GC vial for analysis.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the FAME extract into the GC-MS.
-
GC Conditions (Example):
-
Inlet Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 240°C at 3°C/min, hold for 15 min.
-
Carrier Gas: Helium
-
-
MS Conditions (Example):
-
Scan Mode: Full scan from m/z 50 to 550.
-
Ion Source Temperature: 230°C
-
-
-
Data Analysis:
-
Identify FAME peaks based on their retention times compared to known standards.
-
Confirm the identity of key peaks (C15:0, C17:0, C19:0, various TFA isomers) using their mass spectra from a library (e.g., NIST).
-
Quantify each fatty acid by integrating its peak area and normalizing it to the peak area of the C19:0 internal standard. Results are typically expressed as a relative percentage of total fatty acids.
-
Conclusion
Distinguishing between ruminant and industrial trans fats is essential for accurate nutritional research and public health assessment. While direct measurement of TFA isomers can be complex, the use of odd-chain saturated fatty acids C15:0 and C17:0 as biomarkers for ruminant fat intake offers a robust and validated solution. By employing meticulous analytical techniques, primarily high-resolution capillary gas chromatography, researchers can reliably quantify these markers in biological samples. This allows for the statistical differentiation of TFA sources, ultimately leading to a clearer understanding of the distinct health impacts of fats from different dietary origins.
References
-
Mozaffarian, D., Katan, M. B., Ascherio, A., Stampfer, M. J., & Willett, W. C. (2006). Trans Fatty Acids and Cardiovascular Disease. The New England Journal of Medicine. [Link]
-
World Health Organization (WHO). (2023). Countdown to 2023: WHO report on global trans-fat elimination 2022. World Health Organization. [Link]
-
Gebauer, S. K., Psota, T. L., & Kris-Etherton, P. M. (2007). The Diversity of Health Effects of Individual trans Fatty Acid Isomers. Current Atherosclerosis Reports. [Link]
-
Turpeinen, A. M., Mutanen, M., Aro, A., Salminen, I., Basu, S., Palmquist, D. L., & Griinari, J. M. (2002). Bioconversion of vaccenic acid to conjugated linoleic acid in humans. The American Journal of Clinical Nutrition. [Link]
-
Vlaeminck, B., Fievez, V., Cabrita, A. R., Fonseca, A. J., & Dewhurst, R. J. (2006). Factors affecting odd- and branched-chain fatty acids in milk: a review. Animal Feed Science and Technology. [Link]
-
Wolk, A., Vessby, B., Ljung, H., & Barrefors, P. (2001). Evaluation of a biological marker of dairy fat intake. The American Journal of Clinical Nutrition. [Link]
-
Folch, J., Lees, M., & Sloane Stanley, G. H. (1957). A simple method for the isolation and purification of total lipides from animal tissues. The Journal of Biological Chemistry. [Link]
-
Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian Journal of Biochemistry and Physiology. [Link]
A Senior Application Scientist's Guide to NIST Library Matching of (E)-10-Pentadecenoic Acid Methyl Ester
Introduction: The Challenge of the Uncommon and the Isomeric
In the fields of lipidomics, microbiology, and biofuel research, the identification of fatty acid methyl esters (FAMEs) is a foundational task. While common FAMEs are readily identified, researchers often encounter less common species, such as the odd-chain monounsaturated FAME, 10-pentadecenoic acid methyl ester (C15:1). The analytical challenge is compounded by the existence of geometric isomers, specifically the trans ((E)-) and cis ((Z)-) forms.
Standard gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is the workhorse for FAME analysis, with spectral libraries like the one from the National Institute of Standards and Technology (NIST) serving as the primary tool for identification. However, a high match score from the NIST library is not, on its own, sufficient for unambiguous identification of a specific isomer like (E)-10-pentadecenoic acid methyl ester.
This guide provides a comprehensive comparison of the analytical approaches required to move from a tentative library match to a confident, verifiable identification. We will explore the nuances of the mass spectrum, the critical role of chromatography, and the multi-layered validation strategy required for scientific rigor.
Pillar 1: Deconstructing the NIST Match - Mass Spectrometry
The first step in identification is understanding the mass spectrum. For a monounsaturated C15:1 FAME like methyl 10-pentadecenoate, the molecular weight is 254.4 g/mol .[1][2][3] An EI mass spectrum will exhibit a characteristic fragmentation pattern for a long-chain methyl ester.
Expected Fragmentation Pattern
While the public NIST database does not display the full spectrum for this specific isomer, we can predict the key fragments based on established principles of FAME electron ionization fragmentation:[4][5]
-
Molecular Ion (M+) at m/z 254: This peak, representing the intact ionized molecule, can be weak or even absent in the EI spectra of long-chain FAMEs, especially as unsaturation increases.[6][7]
-
Loss of a Methoxy Group ([M-31]+) at m/z 223: The loss of the -OCH3 group is a common fragmentation pathway.
-
McLafferty Rearrangement Ion at m/z 74: This is a hallmark of FAMEs, resulting from a rearrangement and cleavage that retains the ester group. It is often the base peak in saturated FAMEs, but can be of lower relative abundance in unsaturated species.
-
Aliphatic Fragments: A series of hydrocarbon clusters separated by 14 Da (representing CH2 groups) will be present (e.g., m/z 41, 55, 69, 83, etc.). The ion at m/z 55 is often prominent in monounsaturated FAMEs.
The Isomeric Pitfall: (E)- vs. (Z)- Isomers
It is a critical and often misunderstood point that the EI mass spectra of cis and trans isomers of long-chain monounsaturated FAMEs are virtually identical .[8] The high-energy (70 eV) electron impact process obliterates the subtle stereochemical information of the double bond.
Therefore, if the NIST library contains an entry for methyl (Z)-10-pentadecenoate[9] and a researcher analyzes a pure standard of methyl (E)-10-pentadecenoate, the resulting match factor will likely be very high (>900), leading to a potential misidentification if relying on MS data alone. The library search provides the correct connectivity and formula but offers no reliable information on the double bond's geometry.
Pillar 2: The Decisive Role of Chromatography
Since mass spectrometry is blind to E/Z isomerism in this context, the burden of proof falls squarely on chromatographic separation. The choice of GC column is the single most important experimental decision for this analysis.
Column Selection: Polarity is Paramount
-
Non-Polar Columns (e.g., DB-1, DB-5, HP-5MS): These columns, coated with polydimethylsiloxane or similar phases, separate compounds primarily by boiling point. The boiling points of (E)- and (Z)-10-pentadecenoic acid methyl ester are extremely close, and they will co-elute on a non-polar column. Using a non-polar column makes it impossible to distinguish between the isomers.
-
Polar Columns (e.g., DB-WAX, SP-2560, HP-88): Highly polar columns, typically containing polyethylene glycol (PEG) or cyanopropyl phases, provide separation based on polarity and dipole-dipole interactions in addition to boiling point.[8] The rigid, linear structure of the trans isomer allows it to interact differently with the stationary phase compared to the bent structure of the cis isomer. This results in chromatographic resolution.
On most polar columns, the cis (Z) isomer typically elutes slightly before the trans (E) isomer. This elution order is the key to their differentiation.
Kovats Retention Index (RI): The Orthogonal Identifier
A retention time alone is insufficient for confident identification as it can drift with instrument conditions. The Kovats Retention Index (RI) system normalizes retention times to a series of n-alkane standards, providing a much more robust and transferable value.[10][11][12][13]
To confirm the identity of (E)-10-pentadecenoic acid methyl ester, an analyst must:
-
Analyze a certified reference material of both the (E)- and (Z)- isomers on a polar column.
-
Analyze a series of n-alkanes (e.g., C10 to C20) under the identical GC conditions.
-
Calculate the experimental RI for both isomers.
While a publicly available database with the specific RI for both C15:1 isomers is not readily found, data from similar FAMEs show a distinct and reproducible difference in RI values between cis and trans isomers on polar phases. For example, the RI for a trans isomer will be slightly higher than its corresponding cis isomer on a polar column.
| Parameter | Non-Polar Column (e.g., DB-5) | Polar Column (e.g., DB-WAX) | Rationale |
| MS Match Factor | High (e.g., >900) for either isomer against a library entry of the other. | High (e.g., >900) for either isomer against a library entry of the other. | EI-MS does not differentiate E/Z isomers. |
| Resolution | Co-elution. No separation. | Baseline or near-baseline separation. | Polar phase interacts differently with the geometry of the isomers. |
| Kovats RI | Identical or nearly identical RI values. | Distinct RI values. The (E)- isomer will have a slightly higher RI. | The difference in retention is captured by the normalized RI system. |
Pillar 3: A Validated Workflow for Unambiguous Identification
Moving beyond a simple library match requires a systematic, self-validating protocol. This workflow ensures that every claim is backed by experimental evidence.
Workflow Diagram
Caption: Workflow for Confident Isomer Identification.
Experimental Protocol: GC-MS for C15:1 Isomer Analysis
This protocol is a template and must be optimized for the specific instrument and sample matrix.
1. Sample Preparation: Transesterification
-
Start with an extracted lipid sample.
-
Use a standard base-catalyzed transesterification method. A common, gentle method involves using 0.5 M KOH in methanol at room temperature.
-
After reaction, neutralize, extract the FAMEs into hexane, and dry with anhydrous sodium sulfate.
-
Dilute to an appropriate concentration (e.g., 1-10 µg/mL) in hexane.
2. GC-MS Parameters
-
GC System: Agilent 7890 or equivalent.
-
MS System: Agilent 5977 or equivalent.
-
Column: Agilent J&W DB-WAX (or similar polar phase), 30 m x 0.25 mm, 0.25 µm.
-
Inlet: 250 °C, Split mode (e.g., 20:1).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial: 100 °C, hold 2 min.
-
Ramp: 5 °C/min to 240 °C.
-
Hold: 5 min.
-
-
MS Source: 230 °C.
-
MS Quad: 150 °C.
-
Ionization: Electron Ionization (EI), 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-400).
3. Quantitative Analysis (Optional)
-
For quantification, a Selected Ion Monitoring (SIM) method provides superior sensitivity.[14][15][16]
-
Create a calibration curve using a certified standard of (E)-10-pentadecenoic acid methyl ester.
-
Use an internal standard (e.g., methyl heptadecanoate, C17:0) to correct for injection volume variations.
-
SIM Ions for C15:1 FAME (m/z): 254 (Quantifier), 74, 55 (Qualifiers).
-
SIM Ions for C17:0 IS (m/z): 270 (Quantifier), 74, 87 (Qualifiers).
Decision Logic for Identification
This logic diagram outlines the self-validating process. A confident identification requires satisfying all criteria.
Caption: Decision tree for validating FAME isomer identity.
Conclusion
A NIST library match is merely the starting point—a hypothesis—in the identification of (E)-10-pentadecenoic acid methyl ester. Due to the inability of standard EI-MS to distinguish between geometric isomers, relying solely on a high match factor is a significant analytical error.
True scientific integrity demands a multi-faceted approach. Confident identification is only achieved through the combination of:
-
Mass Spectrometry: To confirm the molecular weight and fundamental structure.
-
High-Polarity Gas Chromatography: To achieve the physical separation of the (E)- and (Z)- isomers.
-
Authentic Standards: To verify retention times and calculate Kovats Retention Indices for both isomers.
By following this rigorous, self-validating workflow, researchers can ensure their data is defensible, reproducible, and contributes to the advancement of their respective scientific fields.
References
-
National Institute of Standards and Technology. methyl cis 10-pentadecenoate. NIST Chemistry WebBook, NIST Standard Reference Database Number 69, [Link], (retrieved February 15, 2026).
-
Leibniz-Institut für Analytische Wissenschaften - ISAS - e.V. A Rapid GC-MS Method for Quantification of Positional and Geometric Isomers of Fatty Acid Methyl Esters. Journal of Chromatography B, [Link], 2012.
-
Shimadzu Corporation. Determination of Fatty Acids Methyl Esters (FAMEs) in aviation turbine fuel by GCMS Scan/SIM mode as per IP585. [Link].
-
Agilent Technologies, Inc. GC/MS Analysis of Trace Fatty Acid Methyl Esters (FAME) in Jet Fuel Using Energy Institute Method IP585. [Link], 2011.
-
Shimadzu Corporation. Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source. [Link].
-
National Institute of Standards and Technology. cis-10-Heptadecenoic acid, methyl ester. NIST Chemistry WebBook, NIST Standard Reference Database Number 69, [Link], (retrieved February 15, 2026).
-
National Institute of Standards and Technology. Pentadecanoic acid, methyl ester. NIST Chemistry WebBook, NIST Standard Reference Database Number 69, [Link], (retrieved February 15, 2026).
-
Eiceman, G. A., & Tadjikov, B. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry. Lipids, [Link], 2005.
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link], 2023.
-
Linköping University. Mass Spec. [Link].
-
University of Ryukyus. Analysis of fatty acids in methyl ester form by using relative retention times obtained from Gas Chromatography techniques. [Link], 2000.
-
JEOL Ltd. Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. [Link].
-
National Institute of Standards and Technology. cis-10-Heptadecenoic acid, methyl ester. NIST Chemistry WebBook, NIST Standard Reference Database Number 69, [Link], (retrieved February 15, 2026).
-
National Center for Biotechnology Information. 10-Pentadecenoic acid, methyl ester, (E)-. PubChem Compound Summary for CID 4445628, [Link], (retrieved February 15, 2026).
-
Smith, O. D. Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy, [Link], 2011.
-
Smith, O. D. Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Spectroscopy, [Link], 2011.
-
National Institute of Standards and Technology. 9-Octadecenoic acid (Z)-, methyl ester. NIST Chemistry WebBook, NIST Standard Reference Database Number 69, [Link], (retrieved February 15, 2026).
-
National Institute of Standards and Technology. Pentadecanoic acid, methyl ester. NIST Chemistry WebBook, NIST Standard Reference Database Number 69, [Link], (retrieved February 15, 2026).
-
Agilent Technologies, Inc. Column Selection for the Analysis of Fatty Acid Methyl Esters. [Link], 2005.
-
ResearchGate. (PDF) Kovats' retention index system. [Link], 2023.
-
LCGC. Does High Polarity Mean High Retention on Stationary Phases in Gas Chromatography?. [Link], 2023.
-
ResearchGate. Determination of the Kovats Retention Index. [Link], 2018.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
